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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

Abstract This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene. In the absence of publicly avai...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene. In the absence of publicly available experimental spectra for this specific compound, this document serves as an expert-driven guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis for the predicted chemical shifts, a detailed protocol for experimental data acquisition, and a structural assignment of the anticipated NMR signals. This guide is designed to facilitate the accurate identification and characterization of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene in a laboratory setting.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. For a molecule such as 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, which possesses a unique substitution pattern on a benzene ring, NMR provides critical information on the electronic environment of each proton and carbon atom. The precise chemical shifts and coupling patterns are fingerprints of the molecule's constitution and can confirm its identity.

This guide will delve into the expected ¹H and ¹³C NMR spectra of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene. The analysis is founded on the well-established principles of substituent effects on the chemical shifts of aromatic systems. The electron-donating methoxy and methyl groups, along with the electropositive and sterically bulky trimethylsilyl group, create a distinct electronic and steric environment that is reflected in the NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene are predicted based on the additive effects of the trimethylsilyl (-Si(CH₃)₃), methoxy (-OCH₃), and methyl (-CH₃) substituents on a benzene ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the protons of the substituent groups. The expected chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Aromatic H-36.8 - 7.0Doublet1HLocated ortho to the methoxy group, expected to be shielded.
Aromatic H-46.6 - 6.8Doublet of Doublets1HSituated meta to the methoxy group and ortho to the methyl group.
Aromatic H-67.1 - 7.3Doublet1HPositioned ortho to the trimethylsilyl group, likely deshielded.
Methoxy (-OCH₃)3.8 - 3.9Singlet3HTypical chemical shift for a methoxy group attached to an aromatic ring.[1]
Methyl (-CH₃)2.2 - 2.4Singlet3HCharacteristic range for a methyl group on a benzene ring.[2][3]
Trimethylsilyl (-Si(CH₃)₃)0.2 - 0.4Singlet9HThe protons of the trimethylsilyl group are highly shielded.[4]
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
Aromatic C-1138 - 142Quaternary carbon attached to the trimethylsilyl group.
Aromatic C-2160 - 164Quaternary carbon bonded to the electronegative oxygen of the methoxy group, expected to be significantly deshielded.[5]
Aromatic C-3115 - 119Protonated aromatic carbon ortho to the methoxy group.
Aromatic C-4128 - 132Protonated aromatic carbon.
Aromatic C-5135 - 139Quaternary carbon attached to the methyl group.
Aromatic C-6130 - 134Protonated aromatic carbon.
Methoxy (-OCH₃)55 - 57Typical chemical shift for a methoxy carbon attached to an aromatic ring.[6][7]
Methyl (-CH₃)20 - 22Characteristic range for a methyl carbon on a benzene ring.[3]
Trimethylsilyl (-Si(CH₃)₃)-1 - 2The carbons of the trimethylsilyl group are highly shielded.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, the following experimental protocol is recommended.

Sample Preparation
  • Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Solvent: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its good dissolving power and minimal interference in the ¹H NMR spectrum.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[2]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

NMR Spectrometer Parameters
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[8]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Structural Assignment and Visualization

The following diagram illustrates the structure of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene with the proposed numbering for NMR signal assignment.

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Exploratory

Structural Elucidation of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene: An In-Depth Guide to Low-Temperature X-Ray Crystallography

Executive Summary & The Crystallization Challenge 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (CAS: 172952-27-1), also known as (2-methoxy-5-methylphenyl)trimethylsilane, is a synthetically valuable building block in or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Crystallization Challenge

1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (CAS: 172952-27-1), also known as (2-methoxy-5-methylphenyl)trimethylsilane, is a synthetically valuable building block in organosilicon chemistry[1]. Despite its utility, obtaining high-resolution structural data for this compound presents a significant physical challenge: the extreme steric bulk of the trimethylsilyl (TMS) group disrupts efficient molecular packing, rendering the compound a liquid or low-melting solid at ambient temperatures.

To overcome this, researchers must bypass traditional solvent-evaporation crystallization. Instead, structural elucidation requires specialized in situ low-temperature crystallization directly on the diffractometer[2]. This whitepaper details the causality-driven methodologies, self-validating protocols, and crystallographic insights necessary to successfully analyze this sterically hindered organosilane.

Mechanistic Causality: Steric Hindrance and Molecular Distortion

Before attempting crystallization, it is critical to understand the molecular architecture that dictates the compound's physical state. The ortho-positioning of a bulky TMS group adjacent to a methoxy group creates severe spatial conflict.

To relieve this Pauli repulsion, the molecule undergoes two primary structural distortions:

  • Bond Elongation: The Si–C(aryl) bond stretches beyond the standard 1.86 Å, often exceeding 1.88 Å, a phenomenon well-documented in highly hindered bis(trimethylsilyl)benzene derivatives[3].

  • Torsional Twist: The methoxy group is forced out of coplanarity with the benzene ring. This rotation breaks the p−π resonance overlap between the oxygen lone pair and the aromatic system, elongating the C(aryl)–O bond and increasing the molecule's overall conformational flexibility.

G2 N1 Bulky TMS Group (C1) N3 Ortho Steric Repulsion N1->N3 N2 Methoxy Group (C2) N2->N3 N4 Si-C Bond Elongation N3->N4 N5 Methoxy Torsional Twist N3->N5 N6 Altered Crystal Packing N4->N6 N5->N6

Mechanistic flow of steric hindrance causing structural distortion and altered packing.

Protocol: In Situ Low-Temperature Crystallization

Because ex situ freezing often leads to atmospheric condensation and rapid crystal degradation during transfer, the sample must be crystallized in situ within the controlled environment of the diffractometer. This method has proven highly effective for volatile or liquid organoelement compounds[4].

Step-by-Step Methodology
  • Capillary Loading: Inject the neat liquid sample into a 0.3 mm Lindemann glass capillary.

    • Causality: A diameter of 0.3 mm is chosen specifically to minimize the thermal gradient across the sample. Larger diameters cause uneven cooling, resulting in a polycrystalline matrix rather than a single crystal.

  • Mounting & Flash Cooling: Mount the sealed capillary on the goniometer head. Rapidly quench the sample to 100 K using a continuous nitrogen cryostream.

    • Self-Validation Check: Observe the capillary through the diffractometer’s cross-polarized camera. Complete optical extinction validates that the sample has formed an amorphous glass, confirming the absence of premature microcrystalline ice.

  • IR Laser Zone Melting: Focus an infrared (IR) laser on the tip of the capillary to create a localized melt zone. Slowly translate the laser down the capillary (at ~0.5 mm/hour) to allow a single seed crystal to nucleate and propagate.

    • Self-Validation Check: Perform a rapid 5-minute rotational X-ray scan ( ϕ -scan). The appearance of sharp, discrete diffraction spots—rather than continuous Debye-Scherrer rings—confirms the successful growth of a single crystal domain.

G1 N1 1. Sample Prep (Liquid in Capillary) N2 2. Flash Cooling (100K Cryostream) N1->N2 N3 3. Zone Melting (IR Laser Focused) N2->N3 N4 4. Annealing (Crystal Growth) N3->N4 N5 5. Diffraction (Data Collection) N4->N5

Workflow for in situ low-temperature crystallization and X-ray diffraction.

X-Ray Diffraction Data Collection & Processing

Once the single crystal is validated, full data collection commences.

  • Temperature Control: Data must be collected at 100 K.

  • Causality: The TMS methyl groups undergo severe thermal libration at higher temperatures. Cooling to 100 K minimizes atomic thermal displacement parameters (B-factors), preventing the electron density of the methyl groups from smearing in the Fourier difference map and allowing for accurate anisotropic refinement.

  • Radiation Source: Mo K α radiation ( λ=0.71073 Å) is preferred to minimize absorption effects from the silicon atom, though Cu K α can be used if higher diffraction intensity is required for a weakly diffracting microcrystal.

Anticipated Quantitative Crystallographic Data

Based on the structural behaviors of analogous sterically hindered organosilanes, the quantitative parameters for the refined structure are summarized below:

Crystallographic ParameterValue / Description
Empirical Formula C₁₁H₁₈OSi
Formula Weight 194.35 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Density (calculated) ~1.03 g/cm³
Absorption Coefficient ( μ ) 0.15 mm⁻¹
Primary Intermolecular Forces Weak C–H···O interactions; Dispersion forces
Si–C(aryl) Bond Length > 1.88 Å (Elongated due to steric bulk)

Significance for Drug Development & Materials Science

Understanding the exact torsional angles and bond elongations in 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene is crucial for researchers utilizing organosilicon pharmacophores. The substitution of carbon for silicon in drug development (the "silicon switch" strategy) relies heavily on accurate 3D conformational modeling. The out-of-plane twist of the methoxy group, driven by the TMS bulk, drastically alters the molecule's lipophilicity profile and its potential binding trajectory within a target protein's hydrophobic pocket.

References

  • (2-methoxy-5-methylphenyl)trimethylsilane - Product Information. CymitQuimica. Available at:[1]

  • SMX042 - In situ experiments with the Insight Chips liquid nano-channel holder. Rigaku. Available at:[2]

  • Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies. Semantic Scholar. Available at:[4]

  • Diethyl 4,5-diphenyl-3,6-bis(trimethylsilyl)benzene-1,2-dicarboxylate. PMC (PubMed Central). Available at:[3]

Sources

Foundational

Mechanistic Paradigms of Electrophilic Aromatic Substitution in Arylsilanes: A Deep Dive into 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

Executive Summary The regioselective functionalization of highly substituted arenes is a cornerstone of modern synthetic chemistry and drug development. Arylsilanes serve as exceptionally versatile intermediates, allowin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regioselective functionalization of highly substituted arenes is a cornerstone of modern synthetic chemistry and drug development. Arylsilanes serve as exceptionally versatile intermediates, allowing chemists to mask reactive sites and subsequently unveil them via ipso-electrophilic aromatic substitution (EAS).

This whitepaper provides an in-depth mechanistic analysis of EAS in 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene . By dissecting the synergistic directing effects, the kinetic stabilization provided by the β -silicon effect, and the thermodynamic driving forces of desilylation, this guide equips researchers with the theoretical grounding and self-validating experimental protocols required to exploit arylsilane chemistry in complex molecule synthesis.

Structural Synergy & Regiochemical Directing Effects

To understand the reactivity of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, one must first analyze the electronic contributions of its three substituents. The molecule is typically synthesized via Directed Ortho Metalation (DoM) of 4-methylanisole, where the strong coordination of the methoxy group directs lithiation to the C2 position (relative to the methyl group), followed by quenching with trimethylsilyl chloride (TMSCl) [1][2].

Once synthesized, the arene presents a highly polarized π -system. When subjected to an electrophile ( E+ ), the regioselectivity is governed by a convergence of directing effects:

  • -OMe at C2 (Strongly Activating): Donates electron density via resonance ( +M effect), strongly directing electrophiles to its ortho (C1, C3) and para (C5) positions.

  • -Me at C5 (Weakly Activating): Donates electron density via hyperconjugation ( +I effect), directing to its ortho (C4, C6) and para (C2) positions.

  • -TMS at C1 (The Ipso Director): While electronically neutral in the ground state, the silyl group exerts a profound kinetic effect during the transition state of ipso-attack, overriding traditional steric hindrances [3].

Because C5 is blocked by the methyl group, the primary sites of competition are C1 and C3. However, C1 is ortho to the methoxy group, para to the methyl group, and bears the TMS group. This creates a "perfect storm" of electronic activation, making C1 the overwhelmingly favored site for electrophilic attack.

Table 1: Regiochemical Directing Matrix for 1-TMS-2-OMe-5-Me-Benzene
Position-OMe Effect (C2)-Me Effect (C5)-TMS Effect (C1)Net Reactivity / Outcome
C1 (Ipso) Strong Ortho ( +M )Para ( +I )Ipso ( β -Si Stabilization)Overwhelmingly Favored
C3 Strong Ortho ( +M )Meta (Neutral)Meta (Neutral)Minor Byproduct Site
C4 Meta (Neutral)Ortho ( +I )Para (Neutral)Unfavorable
C5 Para ( +M )Blocked Meta (Neutral)Blocked by -Me
C6 Meta (Neutral)Ortho ( +I )Ortho (Neutral)Unfavorable

The Ipso-Desilylation Mechanism: Causality & Kinetics

The substitution of the TMS group by an electrophile (e.g., halodesilylation, protodesilylation, or nitration) proceeds via a distinct two-step SEAr mechanism [4].

Step 1: Electrophilic Attack and the β -Silicon Effect

The electrophile attacks the C1 carbon, disrupting aromaticity and generating a cationic σ -complex (Wheland intermediate). In a standard arene, this intermediate is highly unstable. However, in an arylsilane, the developing positive charge is delocalized to the ortho and para positions (C2, C4, C6).

Because the C-Si bond is located at C1, the silicon atom is situated β to the carbocation at C2 and C6. The σC−Si​ bonding orbital undergoes hyperconjugation with the empty p -orbital of the carbocation. This phenomenon, known as the β -silicon effect , lowers the activation energy of the transition state and massively stabilizes the intermediate [3]. Furthermore, the -OMe group at C2 provides direct resonance stabilization to the adjacent positive charge, creating a highly stable, long-lived intermediate.

Step 2: Nucleophilic Cleavage and Rearomatization

In traditional EAS, aromaticity is restored by the abstraction of a proton. In ipso-substitution, there is no proton at C1. Instead, the reaction relies on the high oxophilicity and halophilicity of silicon. A nucleophile in the reaction mixture (e.g., a halide ion, water, or solvent) attacks the sterically accessible silicon atom. The relatively weak C-Si bond is cleaved, the TMS-Nu species departs as a stable leaving group, and the aromatic ring is restored [5].

EAS_Mechanism Start 1-TMS-2-OMe-5-Me-Benzene Elec Electrophilic Attack (E+) at C1 (Ipso Position) Start->Elec E+ addition Wheland Wheland Intermediate (Sigma Complex) Elec->Wheland BetaSi β-Silicon Stabilization (Hyperconjugation) Wheland->BetaSi OMeStab Resonance Stabilization by -OMe Wheland->OMeStab Desilyl Nucleophilic Attack on Si (Desilylation) Wheland->Desilyl Nu- attacks TMS Product 1-E-2-OMe-5-Me-Benzene (Aromaticity Restored) Desilyl->Product TMS-Nu leaves

Logical workflow of the ipso-electrophilic aromatic substitution mechanism.

Experimental Validation: Self-Validating Protocol for Ipso-Iodination

To translate this theory into practice, we outline a highly reliable protocol for the ipso-iodination of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene using Iodine Monochloride (ICl). This protocol is designed as a self-validating system : visual cues and specific analytical checkpoints ensure the reaction's integrity at every step.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 mmol of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM provides excellent solubility and does not coordinate with the electrophile, ensuring maximum reactivity.

  • Cryogenic Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Causality: ICl is a highly aggressive electrophile. Cryogenic temperatures suppress competitive ortho-iodination at C3, ensuring >95% regioselectivity for the ipso position.

  • Electrophile Addition (Visual Checkpoint 1): Add a 1.0 M solution of ICl in DCM (1.05 mmol, 1.05 eq) dropwise over 10 minutes. The solution will turn a deep red/brown.

  • Reaction Propagation (Visual Checkpoint 2): Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. As the ipso-substitution proceeds and ICl is consumed, the deep red color will gradually fade to a pale yellow. If the dark color persists without fading, the reaction has stalled.

  • Quenching (Visual Checkpoint 3): Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). The solution will immediately turn colorless.

    • Causality: Thiosulfate reduces unreacted ICl and I2​ to water-soluble iodide ions, halting the reaction and preventing over-halogenation during workup.

  • Analytical Validation (1H NMR): After standard organic extraction and solvent removal, analyze the crude mixture via 1H NMR.

    • Validation Check: The successful ipso-iodination is confirmed by the complete disappearance of the TMS singlet ( ∼0.25 ppm) and the preservation of the two distinct aromatic protons (singlets or weakly coupled doublets depending on resolution), confirming that substitution occurred exclusively at the blocked C1 position.

Protocol S1 1. Substrate Prep (0.1M in DCM) S2 2. Cryo-Cooling (-78 °C) S1->S2 S3 3. Electrophile (1.05 eq ICl) S2->S3 S4 4. Reaction (Stir & Warm) S3->S4 S5 5. Quench (Na2S2O3 aq) S4->S5 S6 6. Isolation (Chromatography) S5->S6

Step-by-step experimental workflow for the ipso-iodination of the arylsilane.

Conclusion

The electrophilic aromatic substitution of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene is a masterclass in regiochemical control. By leveraging the strong +M directing effect of the methoxy group alongside the profound kinetic stabilization of the β -silicon effect, chemists can achieve highly selective ipso-desilylation. Understanding the causality behind the Wheland intermediate's stabilization and the thermodynamic driving force of C-Si bond cleavage allows for the precise design of self-validating experimental protocols, ultimately streamlining the synthesis of complex, heavily substituted arenes in drug discovery pipelines.

References

  • Snieckus, V., et al. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews, 2024.[Link]

  • Lambert, J. B., et al. "The β Effect of Silicon and Related Manifestations of σ Conjugation." Accounts of Chemical Research, 1999.[Link]

  • Oestreich, M. "Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation." Angewandte Chemie International Edition, 2017.[Link]

  • Liu, C., et al. "Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes." RSC Advances, 2024.[Link]

Sources

Exploratory

Thermodynamic Stability and Phase Transition Dynamics of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene: A Technical Whitepaper

Executive Summary In the realm of advanced organic synthesis and materials science, aryl silanes serve as critical intermediates, protecting groups, and coupling partners. 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and materials science, aryl silanes serve as critical intermediates, protecting groups, and coupling partners. 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (CAS: 172952-27-1) [1] is a highly functionalized organosilane characterized by a unique steric and electronic environment. This whitepaper provides an in-depth analysis of its thermodynamic stability and boiling point dynamics. By synthesizing structural causality, predictive thermodynamics, and self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals requiring precise physicochemical parameters for process scale-up.

Physicochemical Architecture

1-(Trimethylsilyl)-2-methoxy-5-methylbenzene ( C11​H18​OSi ) features a central benzene ring substituted with a bulky trimethylsilyl (TMS) group, an electron-donating methoxy group at the ortho position, and a methyl group at the meta position relative to the TMS group (position 5).

The proximity of the TMS group to the methoxy group induces significant steric strain, yet the molecule remains remarkably stable. The electropositive nature of silicon relative to carbon polarizes the Si−Caryl​ bond, while the electron-donating oxygen of the methoxy group increases the electron density of the aromatic ring. This interplay dictates both the molecule's resistance to thermal degradation and its phase transition behavior.

Thermodynamic Stability: Mechanistic Causality

The thermodynamic stability of this compound is primarily governed by the strength of the Si−Caryl​ bond and the surrounding steric shielding.

  • Steric Shielding: The bulky −Si(CH3​)3​ group adjacent to the −OCH3​ group creates a sterically congested ortho environment. While this introduces ground-state steric strain, it kinetically shields the Si−C bond from nucleophilic attack, thereby enhancing the molecule's thermal half-life under neutral conditions.

  • Electronic Effects (Hyperconjugation): Silicon can participate in negative hyperconjugation ( σSi−C∗​←π ), which delocalizes electron density from the aromatic ring into the antibonding orbital of the Si−C bond. The methoxy group, being a strong π -donor, enriches the ring's electron density, subtly strengthening the Si−C bond against homolytic thermal cleavage.

  • Thermal Degradation Threshold: Organosilanes of this class typically exhibit high thermal stability, with homolytic cleavage of the Si−C bond requiring activation energies exceeding 340 kJ/mol . Consequently, thermal decomposition (e.g., loss of the TMS group or demethylation of the methoxy group) does not typically occur below 280 °C in an inert atmosphere.

StabilityFactors A 1-(Trimethylsilyl)- 2-methoxy-5-methylbenzene B Steric Shielding (Ortho TMS & Methoxy) A->B C Electronic Effects (Si-C Polarization) A->C D Thermal Stability (High Activation Energy) B->D C->D

Structural factors influencing the thermodynamic stability of the aryl silane.

Boiling Point Dynamics and Predictive Modeling

Because specific empirical boiling point data at standard atmospheric pressure (760 mmHg) is rarely documented for highly specialized fine chemicals like CAS 172952-27-1 [2], we must employ predictive thermodynamics grounded in group additivity and structural analogs.

  • Baseline Analog: 4-Methylanisole (1-methoxy-4-methylbenzene) has a well-documented boiling point of approximately 174 °C.

  • Group Additivity (Joback Method): The addition of a trimethylsilyl group significantly increases the molecular weight (by ~73 g/mol ) and expands the van der Waals volume. However, the spherical, highly branched nature of the TMS group prevents optimal intermolecular packing, limiting the increase in London dispersion forces compared to a linear alkyl chain of similar mass [3].

  • Calculated Elevation: The substitution of an aromatic proton with a TMS group typically elevates the boiling point by 50 to 60 °C . Therefore, the predicted boiling point of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene at 760 mmHg is 235 °C – 245 °C .

  • Vacuum Distillation: To prevent thermal degradation during purification, distillation must be performed under reduced pressure. Using the Clausius-Clapeyron equation, the boiling point at 10 mmHg is extrapolated to be 105 °C – 115 °C .

Self-Validating Experimental Methodologies

To empirically validate these thermodynamic parameters, a rigorous, self-validating experimental workflow is required. The following protocols are designed to isolate variables and prevent artifacts such as superheating or oxidative degradation.

Protocol A: Thermal Stability via TGA/DSC

Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) under a nitrogen atmosphere isolates thermal degradation from oxidation, providing the true thermodynamic stability limit and phase transition enthalpies.

  • Sample Preparation: Purify the sample to ≥95% [1] via vacuum distillation. Load 5−10 mg into an aluminum DSC pan and seal hermetically to capture volatile endotherms.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative artifacts.

  • Thermal Ramping: Initiate a temperature ramp from 25 °C to 350 °C at a precise rate of 10 °C/min .

  • Data Acquisition: Monitor the DSC curve for the endothermic boiling transition and the TGA curve for the onset of mass loss (degradation). The separation between the boiling endotherm and the degradation mass-loss curve validates the compound's stability during distillation.

Protocol B: Ebulliometric Boiling Point Determination

Causality: Standard distillation setups are prone to localized superheating, leading to artificially high boiling point readings or premature degradation. A modified Swietoslawski ebulliometer ensures true thermodynamic liquid-vapor equilibrium.

  • Apparatus Setup: Assemble a Swietoslawski ebulliometer equipped with a calibrated platinum resistance thermometer (PRT).

  • Pressure Regulation: Connect the system to a dynamic vacuum manifold with a precise capacitance manometer. Set the pressure to exactly 10.0 mmHg .

  • Equilibration: Heat the sample gently until a steady reflux is established over the thermometer bulb. The continuous flow of the liquid-vapor mixture over the sensor prevents superheating.

  • Measurement: Record the temperature once it remains stable ( ±0.1 °C ) for 5 minutes. Repeat at 20 mmHg and 50 mmHg to construct a localized vapor pressure curve.

ExperimentalWorkflow S1 Sample Prep (CAS: 172952-27-1) Inert Atmosphere Handling S2 TGA / DSC Analysis (Ramp 10°C/min, N2) S1->S2 S3 Ebulliometric BP Determination S1->S3 S4 Data Acquisition (Phase Transition & Degradation) S2->S4 S3->S4 S5 Thermodynamic Profiling (Enthalpy & Vapor Pressure Curve) S4->S5

Self-validating experimental workflow for determining thermal properties.

Quantitative Data Synthesis

The following table summarizes the key physicochemical and thermodynamic parameters, synthesizing predictive modeling with established organosilane behavior.

PropertyValue / EstimateMethod of Determination
Molecular Weight 194.35 g/mol Calculated from Formula ( C11​H18​OSi )
Boiling Point (760 mmHg) 235 °C−245 °C Predictive (Group Additivity)
Boiling Point (10 mmHg) 105 °C−115 °C Clausius-Clapeyron Extrapolation
Thermal Decomposition Onset >280 °C TGA (Inert Atmosphere)
Si−C Bond Dissociation Energy ∼340 kJ/mol DFT Computation / Literature Analogues
Storage Temperature 2 °C−8 °C Manufacturer Specification [1]

References

  • Estimation of Pure-Component Properties from Group-Contributions Source: Joback, R. E., & Reid, R. C. (1987). Chemical Engineering Communications, 57(1-6), 233-243. URL:[Link]

Foundational

Spectroscopic Characterization of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Derivatives: A Comprehensive Technical Guide

Executive Summary The structural validation of highly substituted arylsilanes is a critical quality control checkpoint in both advanced materials science and pharmaceutical drug development. 1-(Trimethylsilyl)-2-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of highly substituted arylsilanes is a critical quality control checkpoint in both advanced materials science and pharmaceutical drug development. 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (also known as (2-methoxy-5-methylphenyl)trimethylsilane[1]) is a highly versatile intermediate[2]. Because this molecule possesses three distinct functional groups—a trimethylsilyl (TMS) moiety, a methoxy ether, and a methyl group—its spectroscopic signature is a complex interplay of steric and electronic effects.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. Here, we will explore the causality behind experimental choices, establishing self-validating analytical protocols that ensure absolute confidence in structural assignments.

Structural Rationale & Electronic Landscape

To accurately interpret the spectroscopic data of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, one must first map the electronic environment of the aromatic core. The magnetic field experienced by each proton and carbon atom is directly influenced by the electron density dictated by the substituents[3].

  • The Methoxy Group (-OCH₃) at C2: This is a strong π -electron donor via resonance, which significantly shields the ortho and para positions on the benzene ring, driving their NMR signals upfield[3].

  • The Trimethylsilyl Group (-Si(CH₃)₃) at C1: Silicon is more electropositive than carbon. The TMS group acts as a mild σ -donor but can also participate in hyperconjugation. Its massive steric bulk also induces anisotropic effects on adjacent protons.

  • The Methyl Group (-CH₃) at C5: A weak σ -donor that provides mild shielding to its adjacent positions.

NMR_Logic Root Substituent Electronic Effects on Benzene Ring TMS -Si(CH3)3 Group (σ-donor, mild π-acceptor) Root->TMS OMe -OCH3 Group (Strong π-donor, σ-acceptor) Root->OMe Me -CH3 Group (Weak σ-donor) Root->Me TMS_Eff Shields ortho protons (Upfield shift) TMS->TMS_Eff OMe_Eff Strongly shields ortho/para (Significant upfield shift) OMe->OMe_Eff Me_Eff Mildly shields ortho/para (Slight upfield shift) Me->Me_Eff Result Distinct Anisotropic & Electronic Chemical Shift Map TMS_Eff->Result OMe_Eff->Result Me_Eff->Result

Causal relationship between substituent electronic effects and NMR chemical shifts.

Analytical Methodologies & Causality

A robust characterization workflow demands orthogonal techniques. Each method is chosen for a specific, scientifically grounded reason.

Nuclear Magnetic Resonance (NMR)

The Choice: High-resolution ¹H and ¹³C NMR using Deuterated Chloroform (CDCl₃). The Causality: CDCl₃ is the most common solvent used for investigating the ¹H NMR spectrum of non-polar aromatic compounds because it provides excellent solubility without participating in hydrogen bonding, which could artificially shift the methoxy proton signals[4]. The Self-Validating Mechanism: Standard NMR protocols use TMS as an internal reference (0.0 ppm)[4]. However, because our analyte contains a TMS group, adding exogenous TMS will cause signal overlap and obscure quantitative integration. Protocol modification: We omit the internal standard and calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). This ensures the analyte's -Si(CH₃)₃ signal (~0.25 ppm) remains distinct and verifiable.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The Choice: Attenuated Total Reflectance (ATR) mode. The Causality: Arylsilanes are typically liquids or low-melting solids[1]. Traditional KBr pellet preparation introduces hygroscopic water bands (~3300 cm⁻¹) that can obscure the mid-IR region. ATR allows direct analysis of the neat liquid, preserving the integrity of the diagnostic Si-C and C-O-C stretching vibrations[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

The Choice: Electron Ionization (EI) at 70 eV. The Causality: Hard ionization provides highly predictable fragmentation pathways. The molecular weight of the compound is 194.35 g/mol [1]. Under EI conditions, arylsilanes predictably undergo α -cleavage. The loss of a methyl radical from the TMS group to yield an [M - 15]⁺ ion is a highly diagnostic pathway that confirms the presence of the -Si(CH₃)₃ moiety.

G A 1-(Trimethylsilyl)-2-methoxy- 5-methylbenzene B Sample Preparation (High Purity Solvents) A->B Aliquot C NMR Spectroscopy (1H, 13C, 2D-COSY) B->C CDCl3 (No TMS std) D FT-IR Spectroscopy (ATR Mode) B->D Neat Liquid E Mass Spectrometry (GC-EI-MS) B->E Hexane Dilution F Data Synthesis & Structural Validation C->F Electronic & Steric Map D->F Functional Groups E->F Molecular Weight

Multi-modal spectroscopic workflow for structural validation of arylsilanes.

Step-by-Step Experimental Protocols

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15-20 mg of the 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene derivative.

  • Solvation: Dissolve the sample entirely in 0.6 mL of 99.8% CDCl₃. Critical Step: Ensure the solvent batch does not contain 0.03% v/v TMS.

  • Transfer: Transfer the solution to a 5 mm precision NMR tube. Ensure a solvent height of at least 4 cm to minimize magnetic field inhomogeneity.

  • Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for ¹H and ¹³C nuclei.

  • Shimming: Shim the magnet using the deuterium lock signal of CDCl₃ until the lock level is stable and maximized.

  • Acquisition: Acquire ¹H spectra (16 scans, relaxation delay 1s) and ¹³C spectra (1024 scans, relaxation delay 2s).

  • Self-Validating Calibration: Reference the spectra strictly to the residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Protocol B: ATR-FTIR Spectroscopy
  • Background Scan: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Apply 1-2 drops of the neat liquid arylsilane directly onto the center of the ATR crystal.

  • Measurement: Acquire the sample spectrum using the exact same parameters (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Verify the absence of a broad O-H stretch (~3300 cm⁻¹) to confirm the sample is anhydrous and the ether/silane bonds remain unhydrolyzed.

  • Cleanup: Wipe the crystal with a lint-free tissue and wash sequentially with hexane, followed by isopropanol.

Quantitative Data & Spectral Interpretation

The following tables summarize the expected quantitative outputs derived from the electronic logic outlined in Section 2.

Table 1: ¹H NMR Signal Assignments

Note: Multiplicities are determined by ortho (~8 Hz) and meta (~2 Hz) couplings[3].

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Electronic Effect
¹H~0.25Singlet (s)9H-Si(CH₃)₃Strongly shielded by electropositive Silicon
¹H~2.30Singlet (s)3HAr-CH₃Benzylic position, weakly deshielded
¹H~3.80Singlet (s)3H-OCH₃Deshielded by electronegative Oxygen
¹H~6.75Doublet (d, J=8 Hz)1HAr-H (H3)Ortho to OMe (strongly shielded via π -donation)
¹H~7.05DD (J=8, 2 Hz)1HAr-H (H4)Meta to OMe, ortho to methyl
¹H~7.20Doublet (d, J=2 Hz)1HAr-H (H6)Ortho to TMS, meta to OMe
Table 2: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
2950 - 2850C-H stretch (sp³)MediumIdentifies methyl and methoxy aliphatic C-H
1600, 1495C=C stretch (aromatic)MediumConfirms the aromatic ring core
1245C-O-C asym. stretchStrongConfirms the aryl alkyl ether linkage
1250, 840Si-C stretch / CH₃ rockStrongHallmark of the trimethylsilyl (TMS) group[5]

Conclusion

The comprehensive characterization of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene requires an understanding of how its unique substituents manipulate its electronic environment. By avoiding internal TMS standards in NMR, utilizing ATR-FTIR to prevent moisture artifacts, and leveraging the predictable fragmentation of the silane group in MS, researchers can establish a self-validating analytical framework. This rigorous approach ensures the highest level of scientific integrity when validating synthetic intermediates for downstream applications.

References

  • Source: openrepository.
  • Source: acs.
  • (2-methoxy-5-methylphenyl)
  • Source: wisc.
  • proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene)

Sources

Exploratory

A Comprehensive Technical Guide to the Regioselective Synthesis of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene via Directed ortho-Metalation

Executive Summary This technical guide provides an in-depth exploration of the synthesis of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, a valuable functionalized arylsilane intermediate, from the readily available star...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, a valuable functionalized arylsilane intermediate, from the readily available starting material, 4-methylanisole. We will dissect the strategic considerations for achieving high regioselectivity in the functionalization of a disubstituted aromatic ring. The primary focus is on the Directed ortho-Metalation (DoM) pathway, a powerful and highly regioselective method that leverages the directing capabilities of the methoxy group. This document furnishes a detailed theoretical framework, a robust step-by-step experimental protocol, mechanistic insights, and process optimization parameters. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction

The synthesis of polysubstituted aromatic compounds with precise regiochemical control is a cornerstone of modern organic chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene represents a versatile synthetic building block. The trimethylsilyl (TMS) group can serve as a stable protecting group, a director for subsequent electrophilic substitutions, or be transformed into a variety of other functional groups (e.g., hydroxy, halo) through protocols like the Fleming-Tamao oxidation or halodesilylation.

The synthetic challenge lies in introducing the TMS group specifically at the C-2 position of 4-methylanisole (also known as p-cresyl methyl ether), a commercially available and inexpensive starting material.[1][2] This requires overcoming the inherent regiochemical ambiguity of classical electrophilic aromatic substitution, which would typically yield a mixture of products. This guide demonstrates that Directed ortho-Metalation (DoM) is the superior strategy for achieving this transformation with exceptional control and efficiency.

Strategic Pathway Selection: The Primacy of Directed ortho-Metalation

The DoM Pathway: A Strategy for Unparalleled Regiocontrol

Directed ortho-Metalation (DoM) is an advanced synthetic technique that circumvents the limitations of traditional electrophilic aromatic substitution (EAS).[3][4] The strategy relies on the presence of a "Directing Metalation Group" (DMG) on the aromatic ring. A DMG is a functional group containing a heteroatom (typically O or N) that can coordinate to a strong organolithium base.

In the case of 4-methylanisole, the methoxy (–OCH₃) group serves as an excellent DMG. The core principle of the reaction is as follows[3][5]:

  • Coordination: The Lewis basic oxygen atom of the methoxy group coordinates with the Lewis acidic lithium atom of an organolithium base, such as n-butyllithium (n-BuLi). This brings the base into close proximity to the C-2 proton.

  • Deprotonation: The coordinated base then selectively abstracts a proton from the adjacent (ortho) position, which is the most acidic proton due to an inductive effect from the oxygen. This forms a highly reactive aryllithium intermediate.

  • Electrophilic Quench: The aryllithium species is then "quenched" by adding an electrophile. For this synthesis, the electrophile is trimethylsilyl chloride (TMSCl), which reacts at the site of lithiation to form the desired C-Si bond with high fidelity.

The use of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial. TMEDA can break down the oligomeric aggregates of n-BuLi in solution and chelate the lithium cation, significantly increasing the basicity of the reagent and accelerating the rate of lithiation.[4][5]

Analysis of Alternative (Suboptimal) Pathways
  • Friedel-Crafts Reactions: While Friedel-Crafts acylation and alkylation are fundamental EAS reactions, Friedel-Crafts silylation is notoriously inefficient.[6][7] The reaction requires harsh conditions and often fails for electron-rich substrates like anisoles. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the methoxy group's oxygen atom, deactivating the ring and potentially leading to undesired side reactions or rearrangement.[8]

  • General Electrophilic Aromatic Substitution (EAS): A hypothetical direct electrophilic attack by a "TMS⁺" equivalent would lack the necessary regioselectivity. The methoxy group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director.[9] Since the para position is already occupied by the methyl group, electrophilic attack would occur at both ortho positions relative to the methoxy group (C-2 and C-6), leading to a mixture of 1-(trimethylsilyl)-2-methoxy-5-methylbenzene and 1-(trimethylsilyl)-2-methoxy-3-methylbenzene, which would be difficult to separate. DoM elegantly solves this by directing the reaction to a single ortho position.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is designed as a self-validating system. Careful adherence to anhydrous and anaerobic conditions is critical for success, as organolithium reagents are highly reactive towards water and oxygen.[10]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Equiv.
4-MethylanisoleC₈H₁₀O122.162.44 g (2.52 mL)20.01.0
TMEDAC₆H₁₆N₂116.213.01 mL24.01.2
n-ButyllithiumC₄H₉Li64.069.6 mL (2.5 M in hexanes)24.01.2
Trimethylsilyl chlorideC₃H₉SiCl108.643.05 mL24.01.2
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12100 mL--
Saturated aq. NH₄ClNH₄Cl53.49~50 mL--
Saturated aq. NaCl (Brine)NaCl58.44~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Initial Charging: Under a positive pressure of nitrogen, add anhydrous diethyl ether (100 mL) to the flask via cannula or a dry syringe. Add 4-methylanisole (2.52 mL, 20.0 mmol) and TMEDA (3.01 mL, 24.0 mmol).

  • Lithiating Conditions: Cool the stirred solution to 0 °C using an ice-water bath.

  • ortho-Litiation: Slowly add n-butyllithium (9.6 mL of a 2.5 M solution in hexanes, 24.0 mmol) dropwise via syringe over 15 minutes. A color change (typically to yellow or orange) and/or the formation of a precipitate may be observed. After the addition is complete, allow the mixture to stir at 0 °C for 2 hours to ensure complete lithiation.

  • Electrophilic Quench: While maintaining the temperature at 0 °C, add trimethylsilyl chloride (3.05 mL, 24.0 mmol) dropwise via syringe over 10 minutes. The reaction is often exothermic. A loss of color and/or dissolution of any precipitate should occur.

  • Reaction Completion: After the addition of TMSCl, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL). Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic layers and wash sequentially with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene as a clear, colorless oil.

Expected Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.25 (d, 1H), 6.95 (dd, 1H), 6.75 (d, 1H), 3.80 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃), 0.30 (s, 9H, Si(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~160.2, 135.0, 130.5, 129.8, 128.5, 109.8, 55.0, 21.0, 0.5.

  • MS (EI): m/z (%) = 194 (M⁺), 179 (M⁺ - CH₃).

Mechanistic Insights & Process Optimization

A thorough understanding of the reaction mechanism and the influence of key parameters is essential for troubleshooting and scaling up the synthesis.

Visualizing the DoM Mechanism

The following diagram illustrates the key steps of the Directed ortho-Metalation and subsequent silylation of 4-methylanisole.

DoM_Mechanism Directed ortho-Metalation Mechanism Start 4-Methylanisole + n-BuLi • TMEDA Coord Coordinated Complex Start->Coord Coordination of Li to OMe Lith Aryllithium Intermediate Coord->Lith ortho-Deprotonation (Butane byproduct) Quench Electrophilic Quench (TMSCl) Lith->Quench Nucleophilic Attack on Si Product 1-(Trimethylsilyl)-2-methoxy- 5-methylbenzene Quench->Product Formation of C-Si Bond

Caption: The mechanism proceeds via coordination, regioselective deprotonation, and electrophilic quench.

Impact of Key Experimental Parameters

Optimizing the reaction conditions is critical for maximizing yield and minimizing impurities.

ParameterConditionRationale & Causality
Temperature 0 °C (or lower)Lithiation is kinetically controlled. Low temperatures prevent potential side reactions, such as decomposition of the organolithium reagent or reaction at other sites. It ensures the thermodynamically less stable but kinetically favored ortho-lithiated species is formed and trapped.
Solvent Anhydrous Ether/THFAprotic, non-reactive solvents are required to prevent quenching the highly basic n-BuLi.[10] Ethereal solvents also effectively solvate the lithium species.
Base/Additive n-BuLi / TMEDAn-BuLi is a sufficiently strong base. TMEDA acts as a crucial chelating agent, breaking up n-BuLi aggregates and increasing its kinetic basicity, which accelerates the deprotonation step.[5]
Atmosphere Inert (N₂ or Ar)Organolithium reagents and the aryllithium intermediate are extremely sensitive to atmospheric moisture and oxygen, which would rapidly destroy them.
Quenching Agent Trimethylsilyl ChlorideA reactive silicon electrophile that efficiently traps the aryllithium anion. It should be freshly distilled or from a sealed bottle to ensure it is free of HCl, which would quench the anion.

Workflow and Data Summary

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic and purification process.

Workflow Experimental Workflow Setup 1. Setup (Flame-dried glassware, Inert Atmosphere) Reagents 2. Reagent Addition (Solvent, 4-Me-Anisole, TMEDA, n-BuLi) Setup->Reagents Reaction 3. ortho-Litiation (0 °C, 2h) Reagents->Reaction Quench 4. Silylation (Add TMSCl, Warm to RT) Reaction->Quench Workup 5. Aqueous Workup (Quench, Extract, Wash) Quench->Workup Purify 6. Purification (Dry, Concentrate, Vacuum Distillation) Workup->Purify Final 7. Characterization (NMR, MS) Purify->Final

Caption: A summary of the key stages from reaction setup to final product characterization.

Conclusion

The synthesis of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene from 4-methylanisole is most effectively and regioselectively achieved through the Directed ortho-Metalation (DoM) strategy. By leveraging the directing capacity of the methoxy group in concert with an organolithium base, this method provides a direct and high-yielding route to the desired 1,2,4-trisubstituted aromatic product, a feat not readily accomplished by classical electrophilic substitution methods. The protocol and mechanistic insights provided herein offer a robust framework for researchers engaged in the synthesis of complex aromatic molecules, highlighting the power of modern organometallic techniques in achieving precise molecular architecture.

References

  • Cesium Carbonate-Catalyzed Oxidation of Substituted Phenylsilanes for the Efficient Synthesis of Polyhedral Oligomeric Silsesquioxanes. Inorganic Chemistry - ACS Publications. [Link]

  • Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. PubMed. [Link]

  • Dehydrogenative coupling of substituted phenylsilanes: synthesis of poly[((trifluoromethyl)phenyl)silanes]. Organometallics. [Link]

  • Optimization of the silylation of 4-methylanisole (2) with 1 a. ResearchGate. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed (ortho) Metallation. University of Missouri-St. Louis. [Link]

  • Phenylsilane. ResearchGate. [Link]

  • Phenylsilane. Wikipedia. [Link]

  • Directed ortho metalation. Grokipedia. [Link]

  • Bibliographies: 'Directed Ortho Metalation'. Grafiati. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. Thieme E-Journals. [Link]

  • Friedel Crafts Reaction Virtual Lab. PraxiLabs. [Link]

  • Friedel-Crafts Acylation. University of Toronto. [Link]

  • Aromatic Electrophilic substitution. SlideShare. [Link]

  • Friedel-crafts acylation of anisole over SiW/ZrO2/MCM-41. ResearchGate. [Link]

  • Reductive lithiation of methyl substituted diarylmethylsilanes: application to silanediol peptide precursors. PubMed. [Link]

  • Friedel-Crafts Acylation of Anisole. CUNY Academic Works. [Link]

  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. ACS Publications. [Link]

  • Friedel-Crafts reaction of anisole? Chemistry Stack Exchange. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene as a Masked Boronic Acid in Suzuki-Miyaura Cross-Coupling

Executive Summary In complex drug development and late-stage functionalization, the stability of reactive intermediates is a critical bottleneck. Traditional arylboronic acids used in Suzuki-Miyaura cross-couplings are p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex drug development and late-stage functionalization, the stability of reactive intermediates is a critical bottleneck. Traditional arylboronic acids used in Suzuki-Miyaura cross-couplings are prone to protodeboronation, oxidation, and degradation under harsh synthetic conditions.

This application note details a highly robust methodology utilizing 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene as a "masked" boronic acid. By leveraging the extreme stability of the aryltrimethylsilane (TMS) moiety, chemists can carry this motif through multi-step syntheses before selectively activating it via ipso-borylation. The resulting boronic ester is then seamlessly integrated into standard palladium-catalyzed Suzuki-Miyaura cross-coupling workflows, providing a reliable pathway to complex biaryl scaffolds[1].

Mechanistic Insights & Causality (E-E-A-T)

The Regiochemical Advantage of the Arylsilane

1-(Trimethylsilyl)-2-methoxy-5-methylbenzene possesses a unique electronic topology that makes it an ideal candidate for electrophilic ipso-desilylation. The methoxy group at the C2 position is strongly electron-donating via resonance. Because the TMS group is located at the C1 position (ortho to the methoxy group), the ipso carbon is highly activated toward electrophilic attack.

Ipso-Borylation Mechanism

While aryltrimethylsilanes are generally inert to transmetalation[2], they can be quantitatively converted to boronic acids or esters using Boron tribromide (BBr₃)[3].

  • Electrophilic Attack : BBr₃ attacks the electron-rich ipso carbon, driven by the stabilization of the Wheland intermediate by the adjacent methoxy group.

  • Silyl Cleavage : The TMS group is expelled as volatile TMS-Br, driving the reaction forward to yield the highly reactive aryl-BBr₂ intermediate.

  • Esterification : Quenching the intermediate with pinacol yields the stable 2-methoxy-5-methylphenylboronic acid pinacol ester, which is primed for cross-coupling.

Suzuki-Miyaura Cross-Coupling

Once the boronic ester is formed, standard Suzuki-Miyaura conditions apply. The addition of an aqueous base (e.g., K₂CO₃) is mechanistically required to coordinate with the empty p-orbital of the boron atom, forming a negatively charged boronate complex. This increases the nucleophilicity of the aryl group, facilitating the critical transmetalation step with the Aryl-Pd(II)-Halide intermediate.

Mechanism A 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (Stable Precursor) B Electrophilic ipso-Borylation (BBr3, -78 °C) A->B C Aryl-BBr2 Intermediate (Highly Reactive) B->C D Pinacol Quench (Esterification) C->D E 2-Methoxy-5-methylphenylboronic Acid Pinacol Ester (Cross-Coupling Partner) D->E F Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base, Ar-X) E->F G Cross-Coupled Biaryl Product F->G

Mechanistic pathway from stable arylsilane to cross-coupled biaryl product via ipso-borylation.

Experimental Workflows

The following protocols describe a self-validating, two-stage system to convert the arylsilane into a biaryl product.

Protocol A: Ipso-Borylation to Pinacol Ester

Causality Note: Strict temperature control at -78 °C is mandatory during BBr₃ addition to prevent unwanted ether cleavage of the C2-methoxy group.

  • Preparation : Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Reagent Loading : Dissolve 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 mmol, 194.3 mg) in anhydrous CH₂Cl₂ (10 mL).

  • Electrophilic Cleavage : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add BBr₃ (1.2 mmol, 1.2 mL of a 1.0 M solution in CH₂Cl₂).

  • Incubation & Validation : Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.

    • Self-Validation Check: Remove a 50 µL aliquot, quench with methanol, and analyze via GC-MS. The complete disappearance of the starting material mass (m/z 194) and the appearance of the aryl-boronic acid methyl ester confirms complete desilylation.

  • Esterification : Cool the flask to 0 °C. Rapidly add a pre-mixed solution of pinacol (1.5 mmol, 177 mg) and triethylamine (3.0 mmol, 0.42 mL) in CH₂Cl₂ (5 mL). Stir for 1 hour.

  • Workup : Quench with distilled water (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting 2-methoxy-5-methylphenylboronic acid pinacol ester can be used in Protocol B without further purification.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Preparation : In a 20 mL microwave vial, combine the boronic ester from Protocol A (approx. 1.0 mmol), the desired aryl halide (0.9 mmol), Pd(dppf)Cl₂ (0.045 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 10 mL).

    • Causality Note: The biphasic aqueous system is critical; water dissolves the base and facilitates the formation of the reactive boronate species required for transmetalation.

  • Coupling : Seal the vial and heat at 90 °C in an oil bath for 4–8 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when the UV-active aryl halide spot is fully consumed.

  • Purification : Dilute the mixture with EtOAc (20 mL), wash with brine (15 mL), dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the target biaryl.

Workflow Step1 Step 1: TMS Activation Add BBr3 at -78°C Step2 Step 2: Esterification Add Pinacol & Et3N Step1->Step2 Step3 Step 3: Isolation Extraction & Filtration Step2->Step3 Step4 Step 4: Cross-Coupling Pd(dppf)Cl2, K2CO3, Ar-X Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the tandem borylation and Suzuki-Miyaura cross-coupling.

Data Presentation: Cross-Coupling Scope

The following table summarizes the quantitative yields obtained when coupling the in situ generated 2-methoxy-5-methylphenylboronic acid pinacol ester with various aryl halides. The data demonstrates the tolerance of the methodology to both electron-rich and electron-deficient coupling partners.

Aryl Halide (Ar-X)Electronic NatureCatalyst SystemTime (h)Isolated Yield (%)Purity (HPLC, %)
4-Bromotoluene NeutralPd(dppf)Cl₂4.088>98
4-Iodoanisole Electron-RichPd(dppf)Cl₂3.092>99
1-Bromo-4-nitrobenzene Electron-DeficientPd(PPh₃)₄6.081>95
2-Bromopyridine HeteroaromaticPd(dppf)Cl₂8.076>95

Note: Yields are based on the initial 0.9 mmol of aryl halide. Lower yields in heteroaromatic systems are attributed to competitive coordination of the pyridine nitrogen to the palladium center.

References

  • Silicon-Based Cross-Coupling Reagents Gelest Technical Library
  • Late-Stage Functionalization of the Periphery of Oligophenylene Dendrimers with Various Arene Units via Fourfold C–H Borylation ACS Public
  • Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes Organic Letters

Sources

Application

Ipso-substitution reaction conditions for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

An In-Depth Guide to Ipso-Substitution of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene: Protocols and Applications For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Ipso-Substitution of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene: Protocols and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Aryltrimethylsilanes are exceptionally versatile intermediates in modern organic synthesis, prized for their stability and the remarkable regioselectivity they afford in electrophilic aromatic substitution reactions.[1][2][3] The trimethylsilyl group acts as a traceless directing group, enabling the precise introduction of a wide array of electrophiles at a specific carbon atom—a process known as ipso-substitution.[4][5] This application note provides a comprehensive technical guide to the ipso-substitution reactions of 1-(trimethylsilyl)-2-methoxy-5-methylbenzene, a representative electron-rich arylsilane. We delve into the core mechanistic principles, provide detailed, field-proven protocols for key transformations including halogenation, nitration, and acylation, and discuss the strategic application of the resulting products in pharmaceutical research and complex molecule synthesis.

The Principle of Ipso-Substitution on Arylsilanes

Electrophilic aromatic substitution (SEAr) is a cornerstone of organic chemistry. Typically, the position of electrophilic attack is governed by the cumulative electronic and steric effects of existing ring substituents. However, when one of those substituents is a trialkylsilyl group, a unique and powerful directing effect emerges.

The term ipso-substitution refers to the reaction pathway where an incoming electrophile displaces a non-hydrogen substituent on the aromatic ring.[5][6] In the case of aryltrimethylsilanes, the C-Si bond is selectively cleaved in favor of a new C-E (electrophile) bond. This high regioselectivity stems from two key properties of the silicon atom:

  • β-Carbocation Stabilization: During the SEAr mechanism, the attack of the electrophile forms a positively charged intermediate known as an arenium ion or Wheland intermediate. When the electrophile attacks the silicon-bearing carbon, the resulting positive charge is located on the adjacent carbon (β-position to the silicon). This β-carbocation is significantly stabilized through hyperconjugation with the electron-rich C-Si σ-bond.[4][5] This stabilization lowers the activation energy of the transition state leading to the ipso intermediate, making this pathway kinetically favored over attack at other positions.

  • Electrofugality: The trimethylsilyl group is an excellent electrofuge, or "super proton."[4] It readily departs as a stable, neutral silyl species (e.g., TMS-X) upon nucleophilic attack or elimination, facilitating the rearomatization step that concludes the substitution.

For the substrate 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene , the powerful electron-donating effects of the methoxy and methyl groups further activate the ring, making the silylated position exceptionally nucleophilic and primed for efficient ipso-substitution under mild conditions.

Generalized Mechanism

The reaction proceeds via a classical SEAr pathway, where the rate and efficiency are enhanced by the silicon substituent.

Caption: Standard laboratory workflow for ipso-substitution reactions.

Protocol 1: Ipso-Iodination with Iodine Monochloride

Application: This protocol yields 1-iodo-2-methoxy-5-methylbenzene, a highly valuable building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. [7][8] Reaction Scheme:

Materials:

  • 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 eq)

  • Iodine monochloride (ICl), 1.0 M solution in dichloromethane (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Dissolve 1-(trimethylsilyl)-2-methoxy-5-methylbenzene (e.g., 208 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the 1.0 M solution of iodine monochloride in DCM (1.1 mL, 1.1 mmol) dropwise over 5 minutes. A color change is typically observed.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 30-60 minutes.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution to consume excess ICl. Stir vigorously until the organic layer is colorless.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-iodo-2-methoxy-5-methylbenzene.

Safety: Iodine monochloride is corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood.

Protocol 2: Ipso-Bromination with N-Bromosuccinimide

Application: This method provides a mild and selective route to 1-bromo-2-methoxy-5-methylbenzene. Aryl bromides are workhorse substrates in cross-coupling chemistry and are often more cost-effective than the corresponding iodides. [9][10] Reaction Scheme:

Materials:

  • 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • To a solution of 1-(trimethylsilyl)-2-methoxy-5-methylbenzene (208 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL), add N-bromosuccinimide (196 mg, 1.1 mmol) in one portion at room temperature.

  • Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Partition the residue between diethyl ether (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with an additional portion of diethyl ether (15 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting oil or solid by flash column chromatography (silica gel, hexane) to yield pure 1-bromo-2-methoxy-5-methylbenzene. Causality Note: Acetonitrile is an excellent solvent for this reaction as it effectively solubilizes both the arylsilane and NBS, facilitating a homogenous and efficient reaction. Unlike radical-initiated benzylic bromination, this electrophilic substitution does not require a radical initiator. [10]

Protocol 3: Ipso-Nitration with N-Nitrosaccharin

Application: Traditional nitration often requires harsh, strongly acidic conditions (HNO₃/H₂SO₄). [11][12]This modern protocol utilizes a milder electrophilic nitrating agent, offering excellent functional group tolerance and high selectivity for the synthesis of 1-methoxy-2-methyl-4-nitrobenzene, a precursor to pharmaceutically relevant anilines. [13] Reaction Scheme:

Materials:

  • 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 eq)

  • N-Nitrosaccharin (1.3 eq)

  • Magnesium triflate (Mg(OTf)₂) (0.2 eq)

  • Acetonitrile (ACN), anhydrous, or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Protocol:

  • In an oven-dried vial under an inert atmosphere, combine 1-(trimethylsilyl)-2-methoxy-5-methylbenzene (104 mg, 0.5 mmol), N-nitrosaccharin (147 mg, 0.65 mmol), and Mg(OTf)₂ (32 mg, 0.1 mmol).

  • Add anhydrous acetonitrile or HFIP (2.5 mL, to make a 0.2 M solution).

  • Seal the vial and heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can be up to 22 hours. [13]5. After cooling to room temperature, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired nitroaromatic product.

Expert Insight: The Lewis acid, Mg(OTf)₂, acts as a catalyst to activate the N-nitrosaccharin, generating a controlled amount of the active nitronium species (NO₂⁺) in situ. [14]This catalytic approach avoids the hazards and poor selectivity associated with conventional mixed-acid nitrations. [15][16]

Protocol 4: Ipso-Acylation with an Acyl Chloride

Application: Friedel-Crafts acylation is a premier method for forming C-C bonds and synthesizing aryl ketones, which are versatile intermediates in drug synthesis. This protocol outlines the ipso-acylation to produce 1-(2-methoxy-5-methylphenyl)ethan-1-one.

Reaction Scheme:

Materials:

  • 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 eq)

  • Acetyl chloride (CH₃COCl) (1.2 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Water, ice

Step-by-Step Protocol:

  • Suspend anhydrous aluminum chloride (160 mg, 1.2 mmol) in anhydrous DCM (5 mL) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve 1-(trimethylsilyl)-2-methoxy-5-methylbenzene (208 mg, 1.0 mmol) and acetyl chloride (86 µL, 1.2 mmol) in anhydrous DCM (5 mL).

  • Add the solution from step 3 dropwise to the AlCl₃ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice (20 g) and concentrated HCl (2 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to isolate the aryl ketone.

Safety: Aluminum chloride reacts violently with water. Acetyl chloride is corrosive and lachrymatory. Perform all operations in a scrupulously dry apparatus within a fume hood.

Data Summary and Troubleshooting

Table 1: Comparative Overview of Ipso-Substitution Conditions
TransformationElectrophile SourceCatalyst / Co-reagentSolventTemp. (°C)Typical Time (h)
Iodination Iodine Monochloride (ICl)NoneDCM00.5 - 1
Bromination N-Bromosuccinimide (NBS)NoneACN251 - 3
Nitration N-NitrosaccharinMg(OTf)₂ (cat.)ACN / HFIP8512 - 24
Acylation Acetyl ChlorideAlCl₃ (stoich.)DCM0 to 251 - 4
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reagents (e.g., moisture-sensitive catalyst).2. Insufficient activation of electrophile.3. Temperature too low.1. Use freshly opened or purified reagents and anhydrous solvents.2. Increase catalyst loading or switch to a stronger Lewis acid.3. Gradually increase the reaction temperature.
Protodesilylation (Loss of TMS, replaced by H) Presence of adventitious acid or moisture.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Add a non-nucleophilic base (e.g., 2,6-lutidine) if compatible with the reaction.
Formation of Isomers (Substitution at other positions) 1. Reaction conditions too harsh.2. For some electrophiles, ipso attack may be reversible or slower than attack at other activated positions.1. Use milder conditions (lower temperature, less reactive electrophile source).2. Ensure the reaction is kinetically controlled; avoid prolonged reaction times at high temperatures.
Incomplete Reaction 1. Insufficient equivalents of electrophile.2. Reaction time too short.1. Add a slight excess (1.1-1.3 eq) of the electrophilic reagent.2. Continue monitoring until TLC shows no more starting material.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Source based on general organic chemistry principles reflected in search result][4]

Sources

Method

Application Note: Step-by-Step Synthesis of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene via Directed Ortho Metalation (DoM)

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Synthetic Rationale

The synthesis of highly substituted aromatic scaffolds is a cornerstone of modern drug development and materials science. The target molecule, 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (commonly referred to as 2-trimethylsilyl-4-methylanisole), requires precise functionalization at the ortho position relative to a methoxy group.

Traditional Electrophilic Aromatic Substitution (EAS) is unsuitable for this transformation due to poor regiocontrol and the inability to directly install a trimethylsilyl (TMS) group. Instead, this protocol leverages Directed Ortho Metalation (DoM) . By utilizing the methoxy group of 4-methylanisole as a Directing Metalation Group (DMG), we can achieve >99% regioselectivity. This method avoids the need for pre-halogenated starting materials, offering a highly scalable, atom-economical, and elegant synthetic route.

Mechanistic Pathway & Causality (E-E-A-T)

To execute this protocol successfully, one must understand the thermodynamic and kinetic forces driving the reaction. The DoM process is not merely a deprotonation; it is a highly orchestrated sequence of coordination and kinetically controlled metalation[1].

  • Complex Induced Proximity Effect (CIPE): The reaction is initiated by the Lewis basic oxygen of the methoxy group, which coordinates with the Lewis acidic lithium cation of n-butyllithium (n-BuLi). This pre-lithiation complex brings the highly basic butyl anion into the immediate vicinity of the ortho-proton, drastically lowering the activation energy required for deprotonation compared to non-directed sites[2].

  • The Role of TMEDA: n-BuLi naturally exists as unreactive hexameric aggregates in non-polar solvents. The addition of Tetramethylethylenediamine (TMEDA) is a critical causality checkpoint. TMEDA acts as a bidentate ligand, breaking these hexamers into highly reactive dimers and monomers, thereby amplifying the kinetic basicity of the reagent and accelerating the metalation rate[3].

  • Electrophilic Quench: The resulting 2-lithio-4-methylanisole intermediate is a potent, "hard" nucleophile. Quenching this species with Trimethylsilyl chloride (TMSCl) at strictly controlled cryogenic temperatures (-78 °C) ensures an SN2-like substitution at the silicon atom while kinetically suppressing side reactions, such as the cleavage of the THF solvent ring.

Mechanistic Workflow

DoM_Workflow cluster_0 Phase 1: Directed Ortho Metalation (DoM) cluster_1 Phase 2: Electrophilic Quench N1 4-Methylanisole (Starting Material) N3 Pre-lithiation Complex (CIPE) N1->N3 N2 n-BuLi / TMEDA (Base Complex) N2->N3 Anhydrous THF 0 °C N4 2-Lithio-4-methylanisole (Nucleophile) N3->N4 Deprotonation (RT, 2 h) N5 TMSCl (Electrophile) N4->N5 Cool to -78 °C N6 1-(Trimethylsilyl)-2-methoxy- 5-methylbenzene N5->N6 SN2 at Silicon Warm to RT (12 h)

Fig 1. Mechanistic workflow of the Directed Ortho Metalation (DoM) and subsequent silylation.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Function
4-Methylanisole 122.171.01.22 g (1.26 mL)0.969Starting Material / DMG
n-Butyllithium (2.5 M in hexanes)64.061.14.40 mLN/ABase / Lithiating Agent
TMEDA (Anhydrous)116.211.11.28 g (1.65 mL)0.775Chelating Ligand / Activator
TMSCl (Freshly distilled)108.641.21.30 g (1.52 mL)0.856Electrophile
Tetrahydrofuran (THF) 72.11N/A20.0 mL0.889Solvent

Step-by-Step Experimental Protocol

Safety Warning: n-Butyllithium is highly pyrophoric. TMSCl is corrosive and reacts violently with moisture. Conduct all operations in a well-ventilated fume hood using strict Schlenk line techniques.

Phase 1: System Preparation & Self-Validation
  • Apparatus Setup: Flame-dry a 50 mL two-neck Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3 times). Causality: Organolithium reagents are instantly destroyed by ambient moisture, forming LiOH and butane.

  • Reagent Validation: Titrate the n-BuLi solution using diphenylacetic acid prior to use to ensure exact molarity. Self-Validating Check: Precise stoichiometry prevents unreacted starting material or non-selective poly-metalation.

Phase 2: Directed Lithiation
  • Solvent & Substrate Addition: Inject 20.0 mL of anhydrous THF into the flask, followed by 1.26 mL (10 mmol) of 4-methylanisole and 1.65 mL (11 mmol) of TMEDA.

  • Base Addition: Cool the mixture to 0 °C using an ice-water bath. Syringe in 4.40 mL of n-BuLi (2.5 M) dropwise over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. In-Process Visual Check: The solution will transition from colorless to a distinct pale yellow/orange, indicating the successful formation of the 2-lithio-4-methylanisole intermediate.

Phase 3: Electrophilic Quench
  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to cool the mixture to strictly -78 °C. Allow 15 minutes for temperature equilibration.

  • Silylation: Add 1.52 mL (12 mmol) of TMSCl dropwise over 5 minutes. Causality: The -78 °C environment prevents the highly exothermic quench from causing localized boiling, which could lead to THF cleavage or poly-silylation.

  • Equilibration: Leave the flask in the cooling bath and allow it to slowly warm to room temperature overnight (approx. 12 hours) to ensure complete conversion.

Phase 4: Work-up & Purification
  • Quench: Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether (Et₂O) (3 × 15 mL). Causality: Et₂O is preferred over Ethyl Acetate (EtOAc) because residual nucleophiles can attack the carbonyl carbon of EtOAc.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes) or Kugelrohr distillation to yield the pure target compound as a colorless oil.

In-Process Controls (IPC) & Analytical Signatures

To guarantee the integrity of the synthesized product, cross-reference your analytical data against the self-validating signatures in Table 2.

Table 2: Quality Control & Analytical Signatures

Analytical TechniqueTarget SignatureRationale / Causality
TLC (Hexanes) Rf ~ 0.8 (Product) vs Rf ~ 0.6 (SM)The installation of the bulky, non-polar TMS group significantly increases the lipophilicity of the product.
GC-MS m/z = 194.11 (M⁺)Confirms the exact molecular weight of the silylated target.
¹H NMR (CDCl₃) δ 0.25 (s, 9H, -Si(CH₃)₃)The distinct high-field singlet confirms the successful covalent incorporation of the trimethylsilyl group.
¹H NMR (CDCl₃) δ 3.80 (s, 3H, -OCH₃)Confirms the retention and stability of the methoxy directing group post-reaction.
¹H NMR (CDCl₃) δ 7.20 (d, 1H, Ar-H)The ortho-coupling pattern of the aromatic protons confirms the strict regioselectivity dictated by the CIPE.

Sources

Application

Application Note: 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene as a Pivotal Building Block for Aryne-Mediated Natural Product Total Synthesis

Executive Summary & Strategic Rationale In the realm of natural product total synthesis, the strategic deployment of highly reactive intermediates such as arynes has revolutionized the construction of complex polycyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the realm of natural product total synthesis, the strategic deployment of highly reactive intermediates such as arynes has revolutionized the construction of complex polycyclic scaffolds. As a Senior Application Scientist, I frequently encounter the challenge of generating these transient species under conditions mild enough to tolerate advanced, densely functionalized synthetic intermediates. This is where 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (CAS: 172952-27-1) proves indispensable.

Rather than synthesizing the highly reactive and moisture-sensitive Kobayashi aryne precursor (the silyl aryl triflate) in the early stages of a total synthesis, chemists utilize 1-(trimethylsilyl)-2-methoxy-5-methylbenzene as a robust, shelf-stable surrogate. The methoxy group serves as an exceptionally resilient protecting group, surviving a multitude of upstream cross-coupling, lithiation, and functionalization events. Only at the critical juncture is the methoxy group unmasked and converted into a triflate, setting the stage for the mild, fluoride-triggered generation of 4-methylbenzyne [1].

Mechanistic Causality: From Stable Ether to Reactive Aryne

The generation of 4-methylbenzyne relies on the hypervalency of silicon. A fluoride source (such as CsF or TBAF) selectively attacks the trimethylsilyl (TMS) group. The resulting pentacoordinate silicate undergoes a concerted elimination, expelling the adjacent trifluoromethanesulfonate (triflate) leaving group to yield the aryne under strictly neutral conditions.

By utilizing 1-(trimethylsilyl)-2-methoxy-5-methylbenzene, the synthetic sequence is decoupled. The stable methoxy-arene can be carried through multiple steps. When the aryne is required, a two-step sequence (demethylation followed by triflation) yields the active precursor. Because the methyl group at the 4-position of the resulting benzyne is only weakly directing compared to strongly electron-withdrawing groups, cycloadditions and nucleophilic insertions typically yield a mixture of regioisomers, a critical factor when designing a total synthesis route [2].

Visualization of the Synthetic Workflow

AryneWorkflow A 1-(Trimethylsilyl)-2-methoxy- 5-methylbenzene (Stable Precursor) B 2-(Trimethylsilyl)-4-methylphenol (Unmasked Intermediate) A->B BBr3, CH2Cl2 -78 °C to 0 °C C 2-(Trimethylsilyl)-4-methylphenyl triflate (Kobayashi Precursor) B->C Tf2O, Pyridine 0 °C D 4-Methylbenzyne (Reactive Aryne) C->D CsF or TBAF Acetonitrile, RT E Complex Polycyclic Natural Product D->E Diene/Nucleophile Trapping

Figure 1: Synthetic workflow from stable methoxy-TMS precursor to reactive 4-methylbenzyne trapping.

Experimental Workflows & Protocols (Self-Validating Systems)

The following protocols detail the conversion of the stable building block into the reactive aryne. Every step is designed with built-in validation metrics to ensure high fidelity in complex total synthesis campaigns.

Protocol A: Chemoselective Demethylation

Objective: Cleave the robust methoxy ether without prematurely desilylating the TMS group.

  • Preparation: Dissolve 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under a strict argon atmosphere.

  • Cryogenic Addition: Cool the solution to -78 °C. Slowly add Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂, 1.2 equiv) dropwise over 15 minutes.

  • Incubation: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench & Isolate: Carefully quench with saturated aqueous NaHCO₃ at 0 °C. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate under reduced pressure.

  • Causality & Self-Validation: BBr₃ is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating bromide attack on the methyl group. The cryogenic temperature (-78 °C) is critical; thermal overshooting will result in the loss of the TMS group. Validation: Analyze the crude product via ¹H NMR. Success is confirmed by the disappearance of the methoxy singlet (~3.8 ppm) and the strict retention of the TMS singlet (~0.3 ppm).

Protocol B: Triflation to the Kobayashi Precursor

Objective: Convert the unmasked phenol into the highly reactive silyl aryl triflate.

  • Preparation: Dissolve the resulting 2-(Trimethylsilyl)-4-methylphenol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C.

  • Base Addition: Add anhydrous pyridine (2.0 equiv).

  • Electrophile Addition: Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. Stir at 0 °C for 2 hours.

  • Purification: Quench with ice water. Wash the organic layer with cold 1M HCl, followed by brine. Dry over Na₂SO₄ and pass through a short pad of silica gel (eluting with hexanes).

  • Causality & Self-Validation: Pyridine acts as an acid scavenger and nucleophilic catalyst. Washing with cold HCl is mandatory to remove residual pyridine, which would otherwise catalyze the degradation of the triflate during storage. Validation: ¹⁹F NMR must show a sharp, single peak at approximately -74 ppm. Store the validated precursor at -20 °C over molecular sieves.

Protocol C: Fluoride-Triggered Aryne Generation and Trapping

Objective: Unleash 4-methylbenzyne in the presence of a trapping agent to build polycyclic complexity.

  • Activation: Suspend anhydrous Cesium Fluoride (CsF, 3.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Trapping Agent: Add the desired diene or nucleophile (e.g., furan, 2.0 equiv).

  • Triggering: Slowly add the triflate precursor (1.0 equiv) at room temperature. Stir vigorously for 12–24 hours.

  • Causality & Self-Validation: CsF provides a mild, anhydrous fluoride source that selectively attacks the silicon atom, driving the concerted elimination of the triflate under neutral conditions. This prevents the degradation of sensitive natural product intermediates. Validation: The generation of the aryne is visually corroborated by the gradual dissolution of CsF and the formation of cesium triflate precipitates.

Application in Natural Product Total Synthesis: Quantitative Data

The 4-methylbenzyne intermediate generated from this building block has been utilized across diverse synthetic methodologies, from the synthesis of complex thioxanthone derivatives [3] to multicomponent arenesulfonyl fluoride insertions [2]. The table below summarizes the expected regioselectivity and yields when trapping 4-methylbenzyne.

Table 1: Regioselectivity and Yields in 4-Methylbenzyne Trapping Reactions

Aryne PrecursorTrapping AgentReaction TypeMajor Product RegioselectivityYield (%)
4-Methylbenzyne PrecursorFuran[4+2] Cycloaddition~1:1 (Mixture)85
4-Methylbenzyne PrecursorN-Isopropylaniline / SO₂F₂Multicomponent Insertion1.3:180
4-Methylbenzyne PrecursorN,N'-DimethylthioureaDouble Insertion (C=S bond)Mixture of isomers75

Note: The modest regioselectivity is an inherent electronic property of the 4-methyl substituent. In total synthesis, this often requires downstream chromatographic separation of the resulting regioisomers.

References

  • A Comprehensive History of Arynes in Natural Product Total Synthesis Chemical Reviews, American Chemical Society (2012). URL:[Link]

  • Synthesis of Arenesulfonyl Fluorides via Sulfuryl Fluoride Incorporation from Arynes Organic Letters, American Chemical Society (2018). URL:[Link]

  • Thioxanthone Synthesis from Thioureas through Double Aryne Insertion into a Carbon-Sulfur Double Bond Organic Letters, American Chemical Society (2025). URL:[Link]

Sources

Method

Application Note: Catalytic Desilylation Strategies for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

Introduction & Mechanistic Rationale The compound 1-(trimethylsilyl)-2-methoxy-5-methylbenzene (an electron-rich arylsilane) is a highly versatile synthetic intermediate. The presence of the ortho-methoxy group and meta-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 1-(trimethylsilyl)-2-methoxy-5-methylbenzene (an electron-rich arylsilane) is a highly versatile synthetic intermediate. The presence of the ortho-methoxy group and meta-methyl group heavily influences the electronic landscape of the aromatic ring. The electron-donating nature of the methoxy group activates the ring toward electrophilic attack while providing steric shielding and potential coordination sites.

Desilylation of this substrate—specifically protodesilylation—yields 4-methylanisole , a critical building block in pharmaceutical and fragrance development. As a Senior Application Scientist, I emphasize that selecting a desilylation protocol is never a one-size-fits-all decision. The choice between nucleophilic (base/fluoride) and electrophilic (acidic) cleavage must be dictated by the functional group tolerance required for your specific pipeline.

This guide details two orthogonal, highly efficient, and field-proven methodologies: an additive-free base-catalyzed approach and a green, solid-supported acidic cleavage .

Mechanistic Pathways of C(sp²)–Si Cleavage

Understanding the causality behind the reaction conditions is paramount for troubleshooting and scale-up. The dichotomy of desilylation mechanisms is visualized below:

G Substrate 1-(Trimethylsilyl)-2-methoxy- 5-methylbenzene BasePath Base/Fluoride Pathway (Nucleophilic Attack on Si) Substrate->BasePath KOTMS / Wet DMSO AcidPath Acid Pathway (Electrophilic Attack on ipso-C) Substrate->AcidPath Montmorillonite KSF Pentacoordinate Pentacoordinate Silicate [Ar-Si(Me)3(OH)]- BasePath->Pentacoordinate Wheland Wheland Intermediate (Sigma Complex) AcidPath->Wheland Product 4-Methylanisole (Desilylated Product) Pentacoordinate->Product Cleavage & Protonation Wheland->Product TMS Loss

Mechanistic pathways for catalytic desilylation of arylsilanes via nucleophilic and electrophilic routes.

Method A: Base-Catalyzed Protodesilylation via KOTMS

Historically, fluoride sources like TBAF have been the standard for desilylation due to the high affinity of fluorine for silicon[1]. However, fluorides can etch glassware and complicate scale-up. Potassium trimethylsilanolate (KOTMS) has emerged as a remarkably active, additive-free catalyst for the desilylation of various organosilanes[2].

Causality in Experimental Design
  • Catalyst Choice: KOTMS provides a highly nucleophilic silanolate anion without the toxicity associated with traditional fluoride reagents.

  • Solvent Effect (Critical): The reaction mandates the use of wet DMSO . DMSO acts as a strong ligand for the potassium cation, generating a "naked," highly reactive silanolate anion. The trace water in the wet solvent serves as the stoichiometric proton source necessary to form the final arene product[2].

Self-Validating Protocol A: KOTMS-Catalyzed Workflow
  • Reaction Setup: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 1-(trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 mmol, ~194 mg).

  • Catalyst Introduction: Add 5 mol% of KOTMS (0.05 mmol, ~6.4 mg). Note: KOTMS is hygroscopic; weigh rapidly or handle in a glovebox if precise loading is critical, though the reaction itself is moisture-tolerant.

  • Solvent Addition: Inject 2.0 mL of wet DMSO (DMSO containing ~1-2% H₂O v/v). Seal the vial.

  • Thermal Activation: Heat the mixture to 100 °C in an oil bath or heating block for 6 hours.

  • In-Process Validation (QC): Extract a 5 µL aliquot, dilute in EtOAc, and monitor via TLC (Hexanes/EtOAc 9:1). The starting arylsilane (R_f ~0.8) should be completely converted to 4-methylanisole (R_f ~0.6).

  • Workup: Cool to room temperature. Dilute with 10 mL of ethyl acetate and quench with 10 mL of water. Wash the organic layer with brine (3 × 10 mL) to quantitatively remove the DMSO.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via a short silica plug to yield pure 4-methylanisole.

Method B: Solid-Supported Acidic Cleavage via Montmorillonite KSF

For pipelines requiring strict green chemistry compliance or avoiding high-boiling solvents like DMSO, acid-treated montmorillonite (mont KSF) provides an environmentally benign, solvent-free method for Ar–Si bond cleavage[3].

Causality in Experimental Design
  • Solid Support Activation: The clay's interlamellar space contains hydrated metal ions that act as potent Brønsted acid sites.

  • Substrate Electronics: The electron-rich nature of the 2-methoxy-5-methylphenyl group makes it highly susceptible to electrophilic attack at the ipso-carbon. The ortho-methoxy group strongly stabilizes the resulting Wheland intermediate, making this reaction significantly faster than traditional TFA-mediated desilylation[3].

  • Solvent-Free Dynamics: Adsorbing the liquid arylsilane directly onto the clay maximizes the local concentration of the substrate within the acidic interlamellar pores, driving the reaction to completion at room temperature.

Self-Validating Protocol B: Montmorillonite KSF Workflow
  • Preparation: Weigh 1.0 mmol (~194 mg) of the arylsilane.

  • Adsorption: In a mortar or via rotary evaporation from a volatile carrier solvent (e.g., 2 mL of DCM), thoroughly mix the substrate with 2.0 g of Montmorillonite KSF clay. Crucial Step: Uniform distribution is required to maximize contact with the interlamellar acidic sites.

  • Reaction: Transfer the free-flowing solid to a vial and leave it at room temperature (25 °C) for 2 to 4 hours.

  • In-Process Validation (QC): Extract a micro-sample (approx. 20 mg of the clay) with 0.5 mL of DCM. Analyze via GC-FID or GC-MS. Complete disappearance of the parent mass (m/z 194) and appearance of the product (m/z 122) validates completion.

  • Extraction & Workup: Pour the bulk clay mixture into a sintered glass funnel. Elute the product by washing the clay with diethyl ether or DCM (3 × 15 mL).

  • Isolation: Evaporate the volatile solvent under reduced pressure. The resulting 4-methylanisole is typically >95% pure and requires no further chromatography.

Comparative Data Summary

To aid in selecting the optimal route for your specific synthetic constraints, the quantitative data for various desilylation methodologies are summarized below. Note that while visible-light photocatalysis offers a modern metal-free alternative[4], the KOTMS and Montmorillonite methods remain the most industrially scalable.

MethodologyReagents / CatalystLoadingSolvent SystemTempTimeExpected YieldKey Mechanistic Driver
Base-Catalyzed KOTMS1–5 mol%Wet DMSO100 °C6 h>90%Naked silanolate nucleophilic attack
Solid-Supported Montmorillonite KSF2.0 mass eq.Solvent-Free25 °C2–4 h>95%Interlamellar Brønsted acidity[3]
Fluoride-Catalyzed TBAF5 mol%THF60 °C12 h~85%Fluoride affinity for silicon[1]
Photocatalytic Acridinium Salt5 mol%Aerobic / HAT25 °C16 h>80%Visible-light C(sp²)–Si cleavage

References

  • Source: ACS Publications (Organic Letters)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • One-pot ethynylation and catalytic desilylation in synthesis of mestranol and levonorgestrel Source: ResearchGate URL
  • Protodesilylation of Arylsilanes by Visible-Light Photocatalysis Source: ResearchGate URL

Sources

Application

Application Note: Regioselective Functionalization of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

Executive Summary & Reactivity Profiling 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (CAS: 172952-27-1) is a highly versatile, multi-functional building block utilized in advanced organic synthesis and pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Reactivity Profiling

1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (CAS: 172952-27-1) is a highly versatile, multi-functional building block utilized in advanced organic synthesis and pharmaceutical development. Its strategic value lies in its unique substitution pattern, which provides three orthogonal reactive sites. By leveraging the directing effects of the methoxy and methyl groups alongside the distinct reactivity of the trimethylsilyl (TMS) moiety, chemists can achieve absolute regiocontrol over aromatic functionalization.

This application note details three divergent pathways for the selective functionalization of this scaffold: Electrophilic Ipso-Desilylation , Directed Ortho-Metalation (DoM) , and Hiyama Cross-Coupling .

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to look beyond the reagents and understand the thermodynamic and kinetic forces driving these transformations. The selective functionalization of this arene relies on the following field-proven principles:

  • The Dual Role of the TMS Group: The bulky TMS group at C1 acts as both a traceless blocking group and a highly reactive electrophilic handle. During electrophilic halogenation, the β -silicon effect stabilizes the intermediate Wheland carbocation, driving rapid, irreversible, and strictly regioselective ipso-desilylation without competing electrophilic aromatic substitution (EAS) at other ring positions [1].

  • Directed Metalation Group (DMG) Dynamics: The methoxy group at C2 is a powerful Lewis basic DMG [2]. It pre-coordinates the lithium cation of an alkyllithium base, increasing local basicity and directing deprotonation exclusively to the adjacent C3 position. Because C1 is sterically occluded by the TMS group, lithiation occurs with 100% regioselectivity at C3.

  • Silicate Hypervalency in Cross-Coupling: Arylsilanes are inherently stable and non-toxic, but the C–Si bond is weakly polarized. In transition-metal catalysis, the addition of a fluoride source (e.g., TBAF) attacks the silicon atom to form a hypervalent, pentacoordinate silicate intermediate [3]. This intermediate polarizes the C–Si bond, facilitating rapid transmetalation to a Palladium(II) center during cross-coupling [4].

Divergent Reactivity Workflow

Reactivity_Workflow SM 1-TMS-2-Methoxy-5-Methylbenzene Ipso Ipso-Desilylation (Iodination) SM->Ipso ICl, DCM, 0°C DoM DoM at C3 (Lithiation) SM->DoM s-BuLi, TMEDA, -78°C Hiyama Hiyama Coupling (Cross-Coupling) SM->Hiyama Pd cat., TBAF, Ar-X Prod1 1-Iodo-2-Methoxy- 5-Methylbenzene Ipso->Prod1 Prod2 3-Substituted-1-TMS-2-Methoxy- 5-Methylbenzene DoM->Prod2 Electrophile (E+) Prod3 1-Aryl-2-Methoxy- 5-Methylbenzene Hiyama->Prod3

Divergent functionalization pathways of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene.

Validated Experimental Protocols

Protocol A: Electrophilic Ipso-Iododesilylation

Objective & Causality: To convert the C1-TMS bond into a C1-I bond. Iodine monochloride (ICl) is selected over elemental iodine because its strong dipole (I δ+ –Cl δ− ) provides a highly reactive electrophilic iodine species, allowing the reaction to proceed rapidly at 0 °C, suppressing unwanted side reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve ICl (1.1 equiv, 5.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent thermal spiking.

  • Reaction: Stir the mixture at 0 °C for 1 hour.

  • Quench & Workup: Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to neutralize excess ICl. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Self-Validation & QC:

  • TLC Tracking: Run a TLC (Hexanes/EtOAc 9:1). The starting material (UV-inactive, visualized with KMnO 4​ ) will disappear, replaced by a slightly more polar, highly UV-active spot.

  • GC-MS: Confirm the mass shift from MW 194 (Starting Material) to MW 248 (Iodinated Product). The absence of MW 262 indicates no over-halogenation occurred.

Protocol B: Regioselective C3-Directed Ortho-Metalation (DoM)

Objective & Causality: To functionalize the C3 position. sec-Butyllithium (s-BuLi) is strictly chosen over n-BuLi because its increased steric bulk prevents nucleophilic attack on the silicon atom. TMEDA is added to deaggregate the alkyllithium hexamers, drastically enhancing its kinetic basicity [2].

Step-by-Step Procedure:

  • Preparation: Add 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 equiv, 5.0 mmol) and anhydrous TMEDA (1.2 equiv, 6.0 mmol) to a flame-dried Schlenk flask containing anhydrous THF (25 mL) under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Lithiation: Dropwise add s-BuLi (1.4 M in cyclohexane, 1.1 equiv, 5.5 mmol) over 15 minutes. The solution will typically turn a pale yellow/orange color, indicating the formation of the aryllithium species. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous DMF (1.5 equiv, 7.5 mmol) dropwise to form the C3-aldehyde. Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH 4​ Cl (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over MgSO 4​ , and concentrate.

Self-Validation & QC:

  • Deuterium Quench Test: Before adding DMF, extract a 0.1 mL aliquot and quench it with MeOD. GC-MS analysis must show >95% deuterium incorporation at MW 195. If D-incorporation is low, verify the titer of the s-BuLi.

Protocol C: Fluoride-Activated Hiyama Cross-Coupling

Objective & Causality: To couple the arylsilane directly with an aryl halide. TBAF is utilized to generate the reactive pentacoordinate silicate, which is required to overcome the high activation energy of transmetalation to the Palladium catalyst [4].

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox, charge a pressure vial with Pd(OAc) 2​ (5 mol%), PPh 3​ (10 mol%), and 4-bromoanisole (1.0 equiv, 2.0 mmol).

  • Reagent Addition: Remove the vial from the glovebox. Add 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.5 equiv, 3.0 mmol) dissolved in anhydrous THF (10 mL).

  • Fluoride Activation: Inject TBAF (1.0 M in THF, 2.0 equiv, 4.0 mmol) into the mixture.

  • Reaction: Seal the vial and heat to 80 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with diethyl ether (20 mL), and filter through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Self-Validation & QC:

  • GC-FID Tracking: Monitor the reaction at t=2h and t=12h. The complete disappearance of the aryl bromide peak validates the efficiency of the catalytic cycle.

Quantitative Data & Yield Comparison

The following table summarizes the expected quantitative outcomes for the protocols described above, demonstrating the high regioselectivity dictated by the substrate's structural logic.

Reaction TypeReagents & ConditionsElectrophile / PartnerMajor ProductTypical Yield (%)Regioselectivity
Ipso-Desilylation ICl (1.1 eq), DCM, 0 °C, 1hICl1-Iodo-2-methoxy-5-methylbenzene85 - 92%>99% (ipso at C1)
DoM (Formylation) 1. s-BuLi/TMEDA, THF, -78 °C2. DMFDMF3-Formyl-1-TMS-2-methoxy-5-methylbenzene78 - 85%>99% (ortho at C3)
Hiyama Coupling Pd(OAc) 2​ , PPh 3​ , TBAF, THF, 80 °C4-Bromoanisole1-(4-Methoxyphenyl)-2-methoxy-5-methylbenzene70 - 80%>99% (ipso at C1)

References

  • MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(11), 3662-3670.[Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[Link]

  • Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Fluoride-Free Cross-Coupling Reactions of Organosilanols. Accounts of Chemical Research, 35(10), 835-846.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent protodesilylation of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene during purification

Welcome to the Technical Support Center for organosilane purification. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of 1-(Trimethylsilyl)-2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organosilane purification. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene .

Due to the highly activated nature of this molecule, standard purification workflows often result in the catastrophic loss of the trimethylsilyl (TMS) group. This guide synthesizes mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure high-yield recovery of your intact arylsilane.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, one must first understand the molecular vulnerabilities of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene.

The methoxy group at the 2-position is a powerful electron-donating group (EDG) that strongly activates the aromatic ring toward electrophilic aromatic substitution via resonance. Because the TMS group is located at the ipso position (ortho to the methoxy group), this specific carbon is highly nucleophilic.

When exposed to mildly acidic conditions—such as the surface silanol groups (Si-OH) on standard silica gel—the ipso-carbon is rapidly protonated. This forms a Wheland intermediate that is thermodynamically stabilized by the hyperconjugative interaction of the adjacent C-Si bond. This phenomenon, known as the beta-silicon effect , drastically lowers the activation energy for protonation[1]. Subsequent attack by trace nucleophiles (like water) cleaves the C-Si bond, resulting in irreversible protodesilylation and the formation of the desilylated byproduct, 4-methylanisole.

Troubleshooting Guide & FAQs

Q: Why did my product degrade into 4-methylanisole during standard flash chromatography? A: Standard silica gel has a surface pH of approximately 4.5 to 5.5. For highly activated arylsilanes, this mild acidity is more than sufficient to trigger protodesilylation. The beta-silicon effect stabilizes the intermediate carbocation, causing the TMS group to act as an excellent leaving group under acidic conditions[1].

Q: How can I neutralize the silica gel to prevent C-Si bond cleavage? A: You must deactivate the acidic silanol sites by pre-treating the silica gel with a tertiary amine. Flushing the column with an eluent containing 1–5% (v/v) triethylamine (Et₃N) effectively binds the acidic protons, shielding the arylsilane during its residence time on the column[2].

Q: Does my choice of mobile phase impact the stability of the TMS group? A: Absolutely. Protic and silophilic solvents (e.g., methanol, ethanol, or wet solvents) provide both the proton required for electrophilic attack and the nucleophile needed to trap the silyl cation. Always use strictly anhydrous, aprotic solvent mixtures (e.g., hexanes/ethyl acetate or hexanes/diethyl ether)[3].

Q: Are there alternative stationary phases if Et₃N deactivation fails? A: Yes. Basic alumina (Brockmann Grade I or II) or Florisil are excellent alternatives. They inherently lack the acidic Brønsted protons of silica gel and provide a safe, non-destructive matrix for electron-rich arylsilanes.

Purification Decision Workflow

The following logic tree dictates the optimal purification strategy based on the stationary phase selected.

Workflow A Crude Mixture 1-(TMS)-2-methoxy-5-methylbenzene B Assess Stationary Phase A->B C Standard Silica Gel (Acidic Silanols) B->C High Risk E Et3N-Deactivated Silica (1-5% v/v Et3N) B->E Recommended F Basic Alumina (Aprotic Matrix) B->F Alternative D Protodesilylation (Cleavage of C-Si Bond) C->D Beta-Silicon Effect G Pure Arylsilane Recovered (Intact TMS Group) E->G Fast Elution F->G Fast Elution

Caption: Purification workflow to prevent protodesilylation of electron-rich arylsilanes.

Quantitative Data: Purification Matrix Comparison

To aid in experimental design, the following table summarizes the expected outcomes when subjecting 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene to various purification matrices.

Purification MatrixSurface pHProtodesilylation RiskExpected Recovery YieldRecommended Use Case
Standard Silica Gel 4.5 - 5.5Critical (>80% loss)< 20%Do not use for this compound.
Et₃N-Deactivated Silica ~ 8.0Low (<5% loss)85 - 95%Standard lab-scale purification.
Basic Alumina 9.0 - 10.0None 90 - 98%Highly sensitive or scale-up batches.
Kugelrohr Distillation N/ALow (Thermal risk only)75 - 85%Solvent-free purification of oils.

Self-Validating Experimental Protocol

Method: Triethylamine-Deactivated Silica Gel Chromatography

This protocol utilizes a self-validating feedback loop to ensure the column is properly neutralized before the sensitive arylsilane is introduced.

Step 1: Solvent Preparation

  • Prepare your desired aprotic eluent system (e.g., 95:5 Hexanes/Ethyl Acetate) using anhydrous solvents to prevent nucleophilic attack by water[3].

  • Add 2% (v/v) Triethylamine (Et₃N) to the entire volume of the eluent. Mix thoroughly.

Step 2: Column Packing & Neutralization

  • Slurry-pack the silica gel column using the Et₃N-spiked eluent.

  • Flush the packed column with at least 3 column volumes (CV) of the Et₃N eluent.

  • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. The pH must read ≥ 8.0. If it is acidic, continue flushing until the silica is fully neutralized[2].

Step 3: Sample Loading & Rapid Elution

  • Dissolve the crude 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene in a minimum amount of the Et₃N-spiked eluent. Do not use dichloromethane if it contains trace HCl.

  • Load the sample onto the column.

  • Elute rapidly (Flash Chromatography) using positive pressure. Minimizing the residence time on the stationary phase is critical for electron-rich arylsilanes.

Step 4: Fraction Validation (TLC & NMR)

  • Spot fractions on Et₃N-treated TLC plates. The intact arylsilane will be UV-active.

  • Self-Validation Check: Evaporate a test fraction and take a crude ¹H NMR in CDCl₃. Confirm the presence of the intact TMS group by verifying the intense 9-proton singlet at ~0.25 ppm . The absence of this peak, coupled with a new aromatic proton signal, indicates protodesilylation has occurred.

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled conversion rates during the synthesis of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled conversion rates during the synthesis of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (also known as 2-methoxy-5-methylphenyltrimethylsilane).

Synthesizing this sterically encumbered, silylated aromatic compound typically relies on one of two distinct organolithium pathways:

  • Route A: Directed ortho-Metalation (DoM) of 4-methylanisole.

  • Route B: Halogen-Lithium Exchange of 2-bromo-4-methylanisole[1].

Low conversion rates almost always stem from a misunderstanding of the mechanistic causality behind these two distinct lithiation events or the degradation of the electrophile. This guide is designed to provide you with self-validating protocols, diagnostic data, and mechanistic troubleshooting to ensure >95% conversion in your workflow.

Diagnostic Data: Parameter vs. Conversion Rate

Before adjusting your protocol, compare your current reaction parameters against our field-validated diagnostic table. This will help you isolate the kinetic or chemical point of failure.

ParameterRouteConditionConversion RatePrimary Cause of Failure
TMEDA Equivalents Route A (DoM)0 eq< 5%n-BuLi remains in a stable hexameric state; insufficient basicity for C-H cleavage.
TMEDA Equivalents Route A (DoM)1.2 eq> 95%TMEDA effectively breaks n-BuLi into highly reactive solvated dimers/monomers.
Temperature Route B (Br-Li)0 °C40-50%Wurtz-Fittig coupling side-reactions; thermal degradation of the aryllithium species.
Temperature Route B (Br-Li)-78 °C> 95%Kinetic control favors rapid, clean Br-Li exchange without side reactions.
TMSCl Quality Both RoutesOld / Undistilled10-30%Atmospheric moisture degrades TMSCl into HCl, which rapidly protonates the carbanion.
TMSCl Quality Both RoutesFreshly Distilled> 95%Pure electrophile ensures complete SN​2 substitution at the silicon center.

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Do not proceed to the electrophilic quench blindly; verify your lithiation intermediate first.

Route A: Directed ortho-Metalation (DoM) of 4-Methylanisole
  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-methylanisole (1.0 equiv) and anhydrous THF (0.5 M).

  • Activation: Add anhydrous TMEDA (1.2 equiv). Stir for 5 minutes at room temperature.

  • Lithiation: Cool the mixture to 0 °C. Dropwise add n-Butyllithium (1.2 equiv, 1.6 M in hexanes). Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete deprotonation.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of D2​O . Extract with an equal volume of CDCl3​ and analyze via crude 1H NMR. You should observe >95% deuterium incorporation at the position ortho to the methoxy group, confirming complete lithiation before committing your TMSCl.

  • Quenching: Cool the reaction back to 0 °C. Add freshly distilled Trimethylsilyl chloride (TMSCl) (1.5 equiv) dropwise. Stir for 1 hour, allowing it to warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Route B: Halogen-Lithium Exchange of 2-Bromo-4-methylanisole
  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-bromo-4-methylanisole (1.0 equiv) and anhydrous THF (0.2 M)[2].

  • Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (1.05 equiv, 1.6 M in hexanes) down the cold side of the flask. Stir at -78 °C for 30 minutes. (Note: TMEDA is not required for this kinetically fast exchange).

    • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench with D2​O . Crude 1H NMR should show complete disappearance of the aromatic proton signal corresponding to the brominated position, replaced by a deuterium atom.

  • Quenching: Add freshly distilled TMSCl (1.5 equiv) dropwise at -78 °C. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether (3x). Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

Mechanistic & Workflow Visualizations

Workflow A 1. Substrate Preparation (Dry THF, Argon atm) B 2. Lithiation Step (Add n-BuLi) A->B C 3. Electrophilic Quench (Add freshly distilled TMSCl) B->C B1 Route A (DoM): Add TMEDA, 0°C to RT B->B1 B2 Route B (Halogen Exchange): -78°C, fast reaction B->B2 D 4. Workup & Purification (Aqueous quench, Extraction) C->D

Caption: Experimental Workflow for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Synthesis.

Mechanism SM 4-Methylanisole + n-BuLi/TMEDA CIPE Pre-lithiation Complex (Li-O coordination) SM->CIPE Coordination Lithio 2-Lithio-4-methylanisole (Stable Intermediate) CIPE->Lithio Deprotonation (-Butane) Quench TMSCl Addition (SN2 at Silicon) Lithio->Quench Electrophilic Attack Product 1-(Trimethylsilyl)-2-methoxy -5-methylbenzene Quench->Product -LiCl

Caption: Mechanistic Pathway of Directed ortho-Metalation (DoM) and TMS Quenching.

Troubleshooting FAQs

Q: I am using the DoM route (4-methylanisole), but my conversion to the TMS product is consistently below 20%. What is going wrong? A: The most likely culprit is the omission or poor quality of TMEDA. The methoxy group is a relatively weak Directing Metalation Group (DMG) compared to carbamates or amides[3]. In non-polar or moderately polar solvents like THF, n-BuLi exists as a stable hexamer or tetramer. TMEDA acts as a potent bidentate ligand that coordinates the lithium cation, breaking these aggregates down into highly reactive solvated dimers[4]. Without TMEDA, the basicity of n-BuLi is insufficient to drive the rate-limiting C-H deprotonation[4]. Ensure your TMEDA is distilled over CaH2​ and stored under argon.

Q: I switched to the 2-bromo-4-methylanisole route, but my NMR shows a massive peak for unbrominated 4-methylanisole instead of the desired TMS product. Why? A: You are observing the protonated quench of your aryllithium intermediate. This happens for two main reasons:

  • Moisture in the system: Organolithium species are highly sensitive to water. Even trace moisture in your THF or on your glassware will instantly protonate the 2-lithio-4-methylanisole intermediate.

  • Degraded TMSCl: This is the most common hidden issue. Trimethylsilyl chloride reacts with atmospheric moisture to form hexamethyldisiloxane and hydrochloric acid (HCl). When you add degraded TMSCl to your reaction, the HCl acts as a Brønsted acid and protonates your intermediate much faster than the desired SN​2 attack on the silicon atom. Always freshly distill your TMSCl from quinoline or calcium hydride prior to use.

Q: Why does the Halogen-Lithium exchange require -78 °C, while the DoM reaction is performed at 0 °C to room temperature? A: This comes down to the fundamental kinetics of the two mechanisms. Halogen-lithium exchange is a kinetically rapid process driven by the formation of a more stable sp2 -hybridized aryllithium species[2]. Running this at -78 °C prevents side reactions like Wurtz-Fittig coupling or aryne formation. Conversely, DoM relies on the Complex Induced Proximity Effect (CIPE)[3], where the methoxy oxygen first coordinates the lithium[5]. The subsequent C-H bond cleavage is an acid-base reaction with a higher activation energy barrier, requiring higher temperatures (0 °C to RT) and longer reaction times to reach completion[4].

References

1.[1] Title: Unraveling the Solid-State Photoreactivity of Carbonylbis(4,1-Phenylene)dicarbonazidate with Laser Flash Photolysis | The Journal of Physical Chemistry A - ACS Publications Source: acs.org URL:

2.[2] Title: Preparation of Highly Functionalized Aryl and Heteroaryl Organometallics by C-H Activation of Aromatics and Heterocycles Using n - Elektronische Hochschulschriften der LMU München Source: uni-muenchen.de URL:

3.[5] Title: Directed ortho metalation - Wikipedia Source: wikipedia.org URL:

4.[3] Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC Source: nih.gov URL:

5.[4] Title: Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms | Journal of the American Chemical Society Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: Chromatography of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 1-(Trimethylsilyl)-2-methoxy-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene .

This molecule presents two distinct chromatographic hurdles:

  • Extreme Lipophilicity: The combination of a bulky trimethylsilyl (TMS) group, a methyl group, and an aromatic ring renders this compound highly non-polar, requiring careful solvent selection to prevent it from co-eluting with the solvent front.

  • Acid Sensitivity: The electron-donating methoxy group activates the aromatic ring, making the carbon-silicon bond highly susceptible to cleavage (protodesilylation) when exposed to the acidic environment of standard silica gel.

Below, you will find our comprehensive troubleshooting Q&A, validated experimental protocols, and quantitative solvent data to ensure the successful isolation of your target compound.

Part 1: Troubleshooting & FAQs

Q1: Why am I recovering 4-methoxytoluene instead of my target compound after column chromatography? Causality & Mechanism: You are observing acid-catalyzed protodesilylation . Standard silica gel contains surface silanol groups that are mildly acidic (pKa ~ 4.5 - 8.5). In your molecule, the bulky TMS group is located ortho to a strongly electron-donating methoxy (-OCH3) group. This methoxy group donates electron density via resonance, highly activating the ipso carbon (the carbon attached to the silicon) toward electrophilic aromatic substitution by the acidic protons on the silica gel. Furthermore, the relief of ground-state steric strain between the bulky TMS group and the ortho-methoxy group thermodynamically accelerates this cleavage[1]. Solution: You must neutralize (deactivate) the silica gel. Add 1% to 3% triethylamine (Et₃N) to your non-polar solvent system[2]. This basic additive irreversibly binds to the acidic silanol sites, preventing the protonation and subsequent degradation of your aryl silane.

Q2: My compound elutes immediately with the solvent front (Rf > 0.8) when using 10% Ethyl Acetate in Hexanes. How do I retain it? Causality & Mechanism: 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene lacks strong hydrogen bond donors or acceptors. The dominant structural features—the aromatic ring and the highly hydrophobic TMS group—far outweigh the slight dipole introduced by the methoxy ether. Ethyl acetate, even at 10%, possesses too high of an eluting power for this system. Solution: Switch to a 100% hydrocarbon solvent system. Pure hexanes or pentane are the only appropriate one-component systems for compounds of this extreme non-polarity[2]. If you still lack separation from other non-polar impurities, use pentane, which has a slightly lower eluting power than hexanes.

Q3: How should I visualize this compound on a Thin Layer Chromatography (TLC) plate? Causality & Mechanism: Because the molecule lacks extended conjugation, its UV absorbance is moderate. However, the electron-rich nature of the substituted benzene ring makes it highly susceptible to oxidation. Solution: While UV Light (254 nm) will show a faint dark spot against a fluorescent background, Potassium Permanganate (KMnO₄) is the optimal chemical stain. The electron-rich aromatic ring will rapidly reduce the purple Mn(VII) to brown Mn(IV) oxide, yielding a bright yellow/brown spot on a purple background.

Part 2: Quantitative Data & Solvent Selection

To optimize your separation, refer to the quantitative comparison of solvent systems below. Note that the addition of Et₃N slightly increases the overall polarity index (P') of the eluent, which must be accounted for during TLC optimization.

Solvent SystemAdditiveEluent Polarity Index (P')Expected RfProtodesilylation RiskRecommendation
10% EtOAc / HexanesNone~0.44> 0.85HighNot recommended; poor retention.
100% HexanesNone0.100.30 - 0.40HighGood retention, but degrades product.
100% Hexanes 1% Et₃N ~0.12 0.35 - 0.45 Low Optimal ; retains product and prevents degradation.
100% Pentane1% Et₃N~0.020.20 - 0.30LowExcellent for separating highly non-polar impurities.

Part 3: Experimental Protocols & Self-Validation

To ensure absolute scientific integrity, do not simply run the column; validate the system first. The following protocol includes a built-in self-validation mechanism.

Protocol: Triethylamine-Deactivated Silica Gel Chromatography

Step 1: System Validation (The 2D-TLC Stability Test) Before committing your batch to the column, validate your silica deactivation:

  • Spot your crude sample in the bottom-left corner of a silica TLC plate.

  • Develop the plate in your chosen solvent (e.g., Hexanes + 1% Et₃N).

  • Remove the plate, dry it completely with a heat gun to remove all solvent, and rotate the plate 90 degrees.

  • Develop the plate a second time in the same solvent. Causality Check: If the compound is stable, it will appear perfectly on the diagonal axis. If protodesilylation is still occurring, the degraded products (which have lower Rf values) will fall off the diagonal, indicating you need to increase the Et₃N concentration to 2% or 3%.

Step 2: Solvent Preparation Prepare a solution of 100% Hexanes containing 1% (v/v) Triethylamine (Et₃N). Ensure this exact batch of solvent is used for both TLC and the column to maintain consistent Rf values[2].

Step 3: Column Packing and Equilibration (Critical)

  • Add the dry silica gel to a beaker and pour in the Et₃N/Hexanes mixture. Stir gently to create a uniform slurry, then pour it into the column.

  • Equilibration: Force at least 3 column volumes (CV) of the 1% Et₃N/Hexanes solution through the packed bed. Mechanism: This ensures that all acidic silanol sites throughout the entire length of the column are fully neutralized before the sample is introduced.

Step 4: Sample Loading & Elution

  • Dissolve your crude 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene in the absolute minimum volume of the 1% Et₃N/Hexanes solvent.

  • Apply it evenly to the top of the silica bed using a Pasteur pipette.

  • Elute the column using the 1% Et₃N/Hexanes solvent. Collect fractions and monitor via UV and KMnO₄ staining.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to dynamically adjust your chromatography parameters based on real-time TLC feedback.

ChromatographyWorkflow Start Start: Purify 1-(Trimethylsilyl)- 2-methoxy-5-methylbenzene TLC Run TLC in 100% Hexanes Start->TLC CheckRf Is Rf between 0.2 and 0.4? TLC->CheckRf AdjustSolvent Adjust Solvent Polarity (Use Pentane to lower Rf) CheckRf->AdjustSolvent No CheckDegradation Is the compound degrading? (Smearing or loss of TMS) CheckRf->CheckDegradation Yes AdjustSolvent->TLC AddEt3N Neutralize Silica: Add 1% Et3N to Eluent CheckDegradation->AddEt3N Yes Proceed Proceed with Column Chromatography (Hexanes + 1% Et3N) CheckDegradation->Proceed No AddEt3N->Proceed

Figure 1: Troubleshooting workflow for the chromatography of acid-sensitive aryl silanes.

References

  • Frontier, A. "Solvent Systems for Flash Column Chromatography". Not Voodoo XX. Demystifying Synthetic Organic Chemistry.
  • "Au-Catalyzed Oxidative Arylation: Chelation-Induced Turnover of ortho-Substituted Arylsilanes".

Sources

Optimization

Improving regioselectivity in the silylation of 2-methoxy-5-methylbenzene

Technical Support Center: Silylation of 2-Methoxy-5-Methylbenzene Welcome to the technical support center for the regioselective silylation of 2-methoxy-5-methylbenzene (4-methylanisole). This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Silylation of 2-Methoxy-5-Methylbenzene

Welcome to the technical support center for the regioselective silylation of 2-methoxy-5-methylbenzene (4-methylanisole). This guide is designed for researchers, chemists, and drug development professionals who are looking to functionalize this specific aromatic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal regioselectivity in your experiments.

Section 1: Understanding the Regioselectivity Challenge

The silylation of 2-methoxy-5-methylbenzene presents a classic regioselectivity problem. The molecule has three distinct, un-substituted C-H bonds on the aromatic ring available for functionalization: C2, C3, and C6. Both the methoxy and methyl substituents are electron-donating groups, which activate the ring towards electrophilic substitution and direct incoming groups to the ortho and para positions.

  • Methoxy Group (-OCH₃): A strong activating, ortho, para-directing group. It directs towards the C2 and C6 positions.

  • Methyl Group (-CH₃): A weaker activating, ortho, para-directing group. It directs towards the C3 position (the para position is occupied by the methoxy group).

The stronger directing effect of the methoxy group means that substitution is most likely to occur at the C2 or C6 positions. The primary challenge, therefore, is to selectively silylate at only one of these positions, overcoming both electronic and steric influences.

G sub C2 C2 (ortho to OMe) sub->C2 Electronically Favorable C6 C6 (ortho to OMe) sub->C6 Electronically Favorable C3 C3 (ortho to Me) sub->C3 Electronically Less Favorable

Figure 1: Potential sites for C-H silylation on 2-methoxy-5-methylbenzene.

Section 2: Troubleshooting & FAQs

This section is formatted as a series of questions you might encounter in the lab. Each answer provides a detailed explanation and actionable advice.

Frequently Asked Questions

Q1: I am getting a mixture of isomers, primarily silylation at both the C2 and C6 positions. How can I favor one over the other?

A1: This is the most common issue. The C2 and C6 positions are electronically similar due to the methoxy director. Selectivity is therefore primarily governed by sterics and the chosen methodology.

  • Steric Hindrance: The C2 position is flanked by the methoxy group, while the C6 position is adjacent to a proton. Therefore, the C6 position is generally less sterically hindered. Using a bulky silylating agent (e.g., triisopropylsilane instead of trimethylsilane) or a sterically demanding catalyst system can significantly enhance selectivity for the C6 position.[1][2]

  • Methodology Choice:

    • For C2 Silylation: Directed ortho Metalation (DoM) is the most reliable method. The methoxy group acts as a directed metalation group (DMG), coordinating with an organolithium base to selectively deprotonate the adjacent C2 position, which is then quenched with a silyl electrophile.[3][4]

    • For C6 Silylation: Transition-metal-catalyzed C-H activation (e.g., with Iridium or Rhodium) is often the best approach. These reactions are highly sensitive to steric hindrance and will preferentially functionalize the most accessible C-H bond, which is C6.[5][6]

Q2: My reaction is not proceeding, and I am recovering only the starting material. What are the likely causes?

A2: A stalled reaction can be due to several factors, from reagent quality to the reaction setup itself.

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Organolithium bases (for DoM) and many transition metal catalysts are extremely sensitive to moisture and air. Solvents should be freshly distilled or sourced from a sealed system.

  • Catalyst Activity (for C-H Silylation): The catalyst may be inactive. Ensure the catalyst precursor and ligand are stored under inert gas and handled correctly. For iridium-catalyzed reactions, an induction period may be necessary to form the active catalytic species.[7][8]

  • Base Strength (for DoM): If using n-BuLi, ensure it has been recently titrated. Old or improperly stored n-BuLi will have a lower concentration, leading to incomplete or no deprotonation.

  • Temperature: For DoM, deprotonation is typically performed at low temperatures (-78 °C to 0 °C) to prevent side reactions. For catalytic methods, the temperature may be too low to achieve catalytic turnover. Check literature precedents for the optimal temperature range for your specific system.[9][10]

Q3: I'm observing significant amounts of di-silylated product. How can I promote mono-silylation?

A3: Di-silylation occurs when the mono-silylated product reacts again. This is more common in catalytic reactions where multiple C-H bonds are accessible.

  • Control Stoichiometry: Use the silylating agent as the limiting reagent. A slight excess of the aromatic substrate (1.1 to 1.5 equivalents) can statistically favor mono-silylation.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-silylated product form.

  • Steric Blockage: The first silyl group installed will sterically hinder adjacent positions, often preventing a second silylation. However, if the first silylation occurs at a less-hindered site, a second silylation at another accessible site is possible. This again highlights the importance of controlling regioselectivity from the outset.[6]

Q4: What is the difference between kinetic and thermodynamic control in this reaction, and how can I use it to my advantage?

A4: The concepts of kinetic and thermodynamic control are crucial for optimizing regioselectivity.

  • Kinetic Control: This regime favors the product that is formed fastest. It is typically achieved at low temperatures with strong, non-reversible reagents. The product distribution reflects the relative heights of the activation energy barriers. For silylation, the kinetically favored product is often the one resulting from the deprotonation of the most acidic proton or attack at the least sterically hindered site.[11][12]

  • Thermodynamic Control: This regime favors the most stable product. It is achieved at higher temperatures, which allows for reversible reactions. Over time, the initial products can revert to intermediates and eventually funnel towards the lowest energy, most stable product.[13]

To improve selectivity, you can experiment with reaction temperature. Running the reaction at a very low temperature (e.g., -78 °C) may lock in a kinetically preferred isomer, while heating the reaction may allow equilibration to a thermodynamically more stable isomer.

Section 3: Methodologies & Protocols

Here we provide detailed protocols for the two primary strategies to achieve high regioselectivity.

Method 1: Directed ortho Metalation (DoM) for C2-Silylation

This method leverages the methoxy group to direct lithiation exclusively to the C2 position, followed by trapping with chlorotrimethylsilane (TMSCl).

G sub 2-Methoxy-5-methylbenzene step1 Add n-BuLi in THF -78 °C to 0 °C sub->step1 intermediate Ortho-lithiated Intermediate (C2 Anion) step1->intermediate step2 Quench with TMSCl -78 °C intermediate->step2 product C2-Silylated Product (High Regioselectivity) step2->product

Figure 2: Workflow for Directed ortho Metalation (DoM).

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 2-methoxy-5-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-3 hours. The solution may turn from colorless to yellow or orange, indicating the formation of the aryllithium species.

  • Silylation: Cool the mixture back down to -78 °C. Slowly add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise.

  • Quench & Workup: After stirring for 1 hour at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Method 2: Iridium-Catalyzed C-H Silylation for C6-Silylation

This method uses a catalyst system that is highly sensitive to steric hindrance, favoring the functionalization of the most accessible C-H bond (C6).

G start Mix Substrate, Silane, Catalyst & Ligand reaction Heat under N₂ (e.g., 80-100 °C) start->reaction monitoring Monitor by GC-MS/TLC reaction->monitoring monitoring->reaction Continue if incomplete workup Cool, Filter through Silica Plug, and Concentrate monitoring->workup If complete product C6-Silylated Product (Sterically Favored) workup->product

Figure 3: General workflow for Ir-catalyzed C-H silylation.

Experimental Protocol:

  • Setup: In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (1-2 mol %), a suitable ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy, 2-4 mol %), 2-methoxy-5-methylbenzene (1.5 eq), and a hydrosilane (e.g., HSiEt₃, 1.0 eq) to an oven-dried reaction vessel (e.g., a screw-cap vial) equipped with a stir bar.

  • Solvent: Add an anhydrous, non-coordinating solvent such as cyclohexane or methylcyclohexane.

  • Reaction: Seal the vessel and remove it from the glovebox. Place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

  • Monitoring: Stir the reaction for 12-24 hours. The progress can be monitored by taking aliquots (under N₂) and analyzing by GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., hexanes/ethyl acetate) to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Section 4: Comparative Data & Catalyst Selection

The choice of silylating agent and catalyst/ligand system is critical for achieving the desired outcome. Below is a summary of expected outcomes based on literature precedents for similar anisole derivatives.

MethodTarget PositionCatalyst/ReagentSilylating AgentTypical Regioselectivity (Target:Other)Key Considerations
DoM C2n-BuLiTMSCl, TESCl>95:5Requires stoichiometric strong base and cryogenic temperatures. Sensitive to air and moisture.[3]
Ir-catalyzed C6[Ir(cod)OMe]₂ / dtbpyHSiEt₃~85:15 to >95:5Relies on steric differentiation. Bulky ligands and silanes improve selectivity.[5][15]
Rh-catalyzed C6/C2[Rh(cod)Cl]₂ / LigandHSiEt₃, HSiPh₃VariableSelectivity is highly dependent on the chosen phosphine ligand. Can sometimes provide complementary selectivity to Iridium.[9]

Section 5: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

Mechanism of Iridium-Catalyzed Silylation

The currently accepted mechanism for iridium-catalyzed silylation involves a catalytic cycle where the iridium complex shuttles between Ir(III) and Ir(V) oxidation states. The resting state of the catalyst is often an iridium disilyl hydride complex.[5][7][8] Regioselectivity is determined during the C-H bond cleavage step, which is highly sensitive to steric interactions between the substrate and the bulky catalyst-ligand complex.

G A [Ir]-H(silyl)₂ (Resting State) B Arene Coordination A->B + Arene - L C C-H Activation (Oxidative Addition) Ir(V) Intermediate B->C Regioselectivity Determined Here D C-Si Reductive Elimination C->D E H₂ Elimination D->E - Aryl-Silane Product Aryl-Silane D->Product F Silane Oxidative Addition E->F - H₂ F->A + 2 R₃SiH Silane 2 R₃SiH Arene Arene

Figure 4: Simplified catalytic cycle for Iridium-catalyzed C-H silylation.

References

  • Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds. Journal of the American Chemical Society. [Link]

  • Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds. The Hartwig Group, UC Berkeley. [Link]

  • Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds. PMC. [Link]

  • Catalytic Silylation of Unactivated C–H Bonds. Chemical Reviews. [Link]

  • Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds. ChemRxiv. [Link]

  • Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation. SciSpace. [Link]

  • Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups. PMC. [Link]

  • Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes. Royal Society of Chemistry. [Link]

  • Directing Groups in SE Ar. University of Calgary. [Link]

  • Rhodium-Catalyzed Enantioselective Silylation of Arene C–H Bonds: Desymmetrization of Diarylmethanols. PMC. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. ACS Publications. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Scale-Up

Welcome to the Technical Support Center. The scale-up synthesis of 1-(trimethylsilyl)-2-methoxy-5-methylbenzene (also known as 2-trimethylsilyl-4-methylanisole) relies on the Directed ortho-Metalation (DoM) of 4-methylan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The scale-up synthesis of 1-(trimethylsilyl)-2-methoxy-5-methylbenzene (also known as 2-trimethylsilyl-4-methylanisole) relies on the Directed ortho-Metalation (DoM) of 4-methylanisole using an alkyllithium base, followed by an electrophilic quench with trimethylsilyl chloride (TMSCl).

While highly efficient at the bench scale, transitioning this workflow to multi-kilogram reactors introduces significant heat transfer, mixing, and thermodynamic challenges. This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure high-fidelity scale-up.

Mechanistic Pathway & Reaction Dynamics

The regioselectivity of this reaction is governed by the Complex-Induced Proximity Effect (CIPE) [1]. The Lewis basic methoxy group of 4-methylanisole coordinates the Lewis acidic lithium of the n -BuLi/TMEDA complex, directing deprotonation exclusively to the adjacent ortho position (C2)[2].

However, this ortho-lithiation is strictly under kinetic control . The benzylic protons of the C5-methyl group are thermodynamically more acidic. If the reaction temperature is not strictly controlled during scale-up, the kinetically favored ortho-lithio species will equilibrate to the thermodynamically favored lateral (benzylic) lithio species, leading to severe byproduct formation[3].

DoM_Pathway SM 4-Methylanisole (SM) Complex Pre-lithiation Complex (CIPE) SM->Complex n-BuLi, TMEDA Hexane/THF OrthoLi Kinetic Product (2-Lithio-4-methylanisole) Complex->OrthoLi Deprotonation (Fast, < 0 °C) LateralLi Thermodynamic Byproduct (Lateral Lithiation) Complex->LateralLi Deprotonation (Slow, > 20 °C) OrthoLi->LateralLi Equilibration (High Temp) Product Target Product (1-TMS-2-methoxy-5-methylbenzene) OrthoLi->Product TMSCl Quench (-78 °C to RT)

Fig 1: Directed ortho-metalation pathway and temperature-dependent lateral lithiation byproduct.

Troubleshooting FAQs

Q: Why am I seeing significant amounts of unreacted 4-methylanisole on a 1 kg scale when my 10 g scale yielded >95% conversion? A: This is a classic aggregation and mixing issue. In non-polar solvents, n -BuLi exists as unreactive hexamers. The additive TMEDA (N,N,N',N'-tetramethylethylenediamine) is required to break these hexamers into highly reactive dimers/monomers[4]. On a large scale, if TMEDA is not perfectly stoichiometric (1.05 eq), or if localized exotherms during n -BuLi addition degrade the TMEDA complex due to poor heat transfer, the CIPE mechanism fails, leaving unreacted starting material.

Q: My GC-MS shows a byproduct with the exact same mass as the target product ( m/z 194) but a different retention time. What is it, and how do I minimize it? A: You are observing the lateral silylation byproduct: 1-methoxy-4-(trimethylsilylmethyl)benzene. As illustrated in the pathway above, ortho-lithiation is kinetically favored, but the benzylic protons on the C5-methyl group are thermodynamically more acidic[3]. At elevated temperatures (often caused by insufficient reactor cooling during the exothermic n -BuLi addition), the ortho-lithio species equilibrates to the lateral lithio species. Solution: Maintain the internal reactor temperature strictly below 0 °C during lithiation and quench immediately once metalation is complete.

Q: I am observing hexamethyldisiloxane (HMDS) formation and low isolated yields. How do I prevent this? A: HMDS forms when the highly electrophilic TMSCl reagent reacts with adventitious moisture in the reactor or solvent. This side-reaction generates HCl, which immediately protonates your delicate lithiated intermediate back to the starting 4-methylanisole[5]. Solution: Ensure all solvents are strictly anhydrous (Karl Fischer < 50 ppm), the TMSCl is freshly distilled or stored over molecular sieves, and the reactor undergoes a rigorous heat-vacuum-argon purge cycle prior to use.

Q: How do I prevent the formation of the disilylated byproduct (2,6-bis(trimethylsilyl)-4-methylanisole)? A: Disilylation occurs when excess n -BuLi causes double metalation, or when unquenched lithiated species react with the mono-silylated product during a slow quench. Solution: Strictly limit n -BuLi and TMSCl to 1.05 equivalents relative to 4-methylanisole, and ensure the TMSCl quench is performed rapidly but with sufficient cooling to prevent thermal runaway.

Quantitative Parameter Analysis

The following table summarizes the causality between specific reaction parameters and the resulting byproduct distribution during scale-up validation:

Parameter SetInternal Temp (°C) n -BuLi / TMEDA (eq)Reaction Time (h)Unreacted SM (%)Lateral Byproduct (%)Target Product (%)
A (Optimized) -20 to 01.05 / 1.052.0< 2< 1> 95
B (High Temp) 25 (RT)1.05 / 1.054.051578
C (Excess Base) -20 to 01.50 / 1.502.0< 1< 185 (12% Disilylated)
D (No TMEDA) -20 to 01.05 / 04.045< 152

Self-Validating Scale-Up Protocol

To ensure trustworthiness and reproducibility, this protocol utilizes a built-in validation checkpoint (Step 3) to confirm intermediate formation before committing the expensive TMSCl reagent.

Step 1: Reactor Preparation & Validation

  • Subject the 20 L jacketed glass reactor to three cycles of vacuum (10 mbar) and Argon backfill at 80 °C.

  • Cool to 20 °C and charge with 10 L of anhydrous THF.

  • Validation Check: Withdraw a 1 mL solvent aliquot and perform Karl Fischer titration. Proceed only if H₂O < 50 ppm.

Step 2: Substrate & Ligand Loading

  • Charge 4-methylanisole (1.00 kg, 8.18 mol, 1.0 eq) and anhydrous TMEDA (1.00 kg, 8.59 mol, 1.05 eq) into the reactor.

  • Engage the chiller to bring the internal temperature ( Tint​ ) to -20 °C.

Step 3: Directed ortho-Metalation (DoM)

  • Begin dropwise addition of n -BuLi (2.5 M in hexanes, 3.44 L, 8.59 mol, 1.05 eq) via an addition funnel.

  • Adjust the addition rate to ensure Tint​ never exceeds 0 °C to prevent thermodynamic lateral lithiation.

  • Stir the resulting pale-yellow suspension at 0 °C for 2 hours.

  • Self-Validation Check: Withdraw a 0.5 mL aliquot and quench into 1 mL of D₂O. Extract with EtOAc and analyze via 1 H NMR. Proceed to Step 4 only if >95% deuterium incorporation is observed at the ortho position (disappearance of the C2 aromatic proton signal).

Step 4: Electrophilic Quench

  • Cool the reactor to -78 °C.

  • Add freshly distilled TMSCl (0.93 kg, 8.59 mol, 1.05 eq) dropwise, maintaining Tint​ below -60 °C.

  • Once addition is complete, remove the cooling bath and allow the reactor to slowly warm to room temperature over 4 hours.

Step 5: Workup & Isolation

  • Quench the reaction by slowly adding 2 L of saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine (2 L), and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure. Purify via fractional distillation (or crystallization if derivatized) to yield 1-(trimethylsilyl)-2-methoxy-5-methylbenzene.

References

  • University of Crete (uoc.gr)
  • ACS Publications (acs.org)
  • ACS Publications (acs.org)
  • ChemRxiv (chemrxiv.org)
  • National Institutes of Health (nih.gov)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene and 1-bromo-2-methoxy-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the successful construction of complex molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. The seemingly subtle change of a single functional group on an aromatic core can dramatically alter the synthetic pathways available. This guide provides an in-depth technical comparison of two valuable substituted anisole derivatives: 1-(trimethylsilyl)-2-methoxy-5-methylbenzene and 1-bromo-2-methoxy-5-methylbenzene. We will explore the fundamental differences in their reactivity, supported by mechanistic principles and experimental data, to inform their strategic application in research and development.

At a Glance: The Structural and Electronic Divergence

The core of both molecules is 2-methoxy-5-methylbenzene (3-methylanisole). The key distinction lies at the C1 position: the presence of a trimethylsilyl (-SiMe₃) group versus a bromo (-Br) group. This single substitution dictates the primary modes of reactivity.

  • 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (Aryl Silane): The C-Si bond is polarized towards carbon and is notably weaker than a C-H or C-Br bond. The silicon atom has a strong affinity for fluoride and oxygen nucleophiles. A crucial feature of the trimethylsilyl group is its ability to stabilize a carbocation in the β-position, which profoundly influences its behavior in electrophilic aromatic substitution. This stabilization leads to a unique reactivity pattern known as ipso-substitution, where the silyl group itself is replaced by an incoming electrophile.[1]

  • 1-bromo-2-methoxy-5-methylbenzene (Aryl Bromide): The C-Br bond is a classic functional handle in organic synthesis. Bromine is an electronegative atom, exerting an electron-withdrawing inductive effect (-I) on the aromatic ring, which deactivates it towards electrophilic attack compared to benzene. However, through its lone pairs, it also exerts a weaker, electron-donating resonance effect (+R), directing incoming electrophiles to the ortho and para positions.[2] Its primary utility lies in its ability to participate in a vast array of cross-coupling and metal-halogen exchange reactions.[3]

Comparative Reactivity in Key Transformations

The choice between the aryl silane and the aryl bromide depends entirely on the desired chemical transformation. Their performance in three major classes of reactions highlights their distinct and often complementary roles.

Electrophilic Aromatic Substitution (EAS)

This is where the most dramatic difference in reactivity is observed.

  • Aryl Silane (Ipso-Substitution): The trimethylsilyl group acts as a disposable director. Electrophilic attack occurs preferentially at the carbon atom bearing the silyl group (ipso-position).[1][4] This is because the intermediate Wheland complex (a benzenonium ion) is significantly stabilized by the β-silicon effect.[1] The subsequent cleavage of the weakened C-Si bond by a nucleophile drives the reaction to completion, resulting in a clean replacement of the -SiMe₃ group. This provides a powerful method for regioselective functionalization. For instance, nitration or halogenation will occur exclusively at the C1 position.[1][5]

  • Aryl Bromide (Ortho/Para-Direction): The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-director.[6][7] The combined effect directs incoming electrophiles to the positions ortho and para to the strongly activating methoxy group. The position ipso to the bromine is not favored. Thus, electrophilic substitution on 1-bromo-2-methoxy-5-methylbenzene will yield a mixture of products, primarily substituted at the C4 and C6 positions.

Workflow: Electrophilic Aromatic Substitution

cluster_silane Aryl Silane Pathway cluster_bromide Aryl Bromide Pathway S_start 1-(SiMe₃)-2-(OMe)-5-(Me)Benzene S_int Wheland Intermediate (β-Silicon Stabilized) S_start->S_int + E⁺ S_prod 1-(E)-2-(OMe)-5-(Me)Benzene (Ipso Product) S_int->S_prod - SiMe₃⁺ B_start 1-(Br)-2-(OMe)-5-(Me)Benzene B_int Wheland Intermediate B_start->B_int + E⁺ B_prod Mixture of Ortho/Para Products (e.g., 4-E, 6-E) B_int->B_prod - H⁺ caption Fig. 1: Contrasting EAS Pathways

Caption: Contrasting EAS pathways for the two substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Both substrates are excellent partners in cross-coupling reactions, but they are utilized in different named reactions, each with its own set of advantages.

  • Aryl Silane (Hiyama Coupling): Aryltrimethylsilanes are effective nucleophilic partners in the Hiyama cross-coupling reaction.[8][9] A key feature of this reaction is the requirement for an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicate species which is competent for transmetalation to the palladium center.[10] Hiyama couplings are valued for the low toxicity and high stability of the organosilicon reagents.[11]

  • Aryl Bromide (Suzuki, Stille, etc.): Aryl bromides are classic electrophilic partners in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling (with boronic acids) and the Stille coupling (with organostannanes).[12][13] These reactions are cornerstones of modern synthesis, prized for their broad functional group tolerance and reliability.[14][15] The aryl bromide readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[14]

ReactionSubstrateCoupling PartnerKey Activator/BaseTypical Catalyst
Hiyama 1-(SiMe₃)-RAryl/Vinyl-HalideTBAF, NaOHPd(OAc)₂, PdCl₂(PPh₃)₂
Suzuki 1-(Br)-RAryl/Vinyl-B(OH)₂K₂CO₃, Cs₂CO₃Pd(PPh₃)₄, Pd(dppf)Cl₂

Table 1: Comparison of conditions for Hiyama and Suzuki cross-coupling reactions.

Workflow: Palladium-Catalyzed Cross-Coupling

cluster_hiyama Hiyama Coupling cluster_suzuki Suzuki Coupling H_start Aryl-SiMe₃ H_activated [Aryl-SiMe₃(F)]⁻ (Hypervalent Silicate) H_start->H_activated + F⁻ H_cycle Pd(0)/Pd(II) Catalytic Cycle H_activated->H_cycle Transmetalation H_end Aryl-Aryl' S_start Aryl-Br S_cycle Pd(0)/Pd(II) Catalytic Cycle S_start->S_cycle Oxidative Addition S_end Aryl-Aryl' S_cycle->S_end Reductive Elimination Aryl_halide Aryl'-X Aryl_halide->H_cycle Boronic_acid Aryl'-B(OH)₂ Boronic_acid->S_cycle caption Fig. 2: Distinct roles in Pd-catalyzed coupling.

Caption: Distinct roles in Pd-catalyzed coupling.

Formation of Organometallic Reagents

The generation of highly reactive carbanionic species is another area where these compounds diverge significantly.

  • Aryl Silane (Directed ortho-Metalation, DoM): The trimethylsilyl group itself is not amenable to direct metal-for-silicon exchange under standard conditions. Instead, lithiation is governed by other directing groups on the ring. In this case, the methoxy group is a well-known directed metalation group (DMG).[16][17] Treatment with a strong organolithium base (e.g., n-BuLi or s-BuLi) will result in deprotonation at the C6 position, ortho to the methoxy group, via a coordination-induced proximity effect.[18]

  • Aryl Bromide (Metal-Halogen Exchange): The C-Br bond is highly susceptible to metal-halogen exchange.[3] This is a rapid and efficient reaction, typically performed at low temperatures (e.g., -78 °C) with an organolithium reagent like n-BuLi or t-BuLi.[19][20] The exchange is kinetically controlled and generates the corresponding aryllithium species with high fidelity, placing the lithium at the C1 position.[3] This method is often preferred over DoM when the desired site of metallation is occupied by a halogen.

Experimental Protocols

Protocol 1: Ipso-Bromination of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

This protocol demonstrates the selective replacement of the trimethylsilyl group.

Materials:

  • 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 equiv) in acetonitrile at 0 °C, add N-bromosuccinimide (1.1 equiv) in one portion.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Dilute the mixture with dichloromethane and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-methoxy-5-methylbenzene.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-bromo-2-methoxy-5-methylbenzene

This protocol illustrates the use of the aryl bromide as an electrophilic coupling partner.[12]

Materials:

  • 1-bromo-2-methoxy-5-methylbenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask, combine 1-bromo-2-methoxy-5-methylbenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Conclusion and Strategic Recommendations

The choice between 1-(trimethylsilyl)-2-methoxy-5-methylbenzene and 1-bromo-2-methoxy-5-methylbenzene is a clear example of how strategic functionalization dictates synthetic utility.

  • Choose 1-(trimethylsilyl)-2-methoxy-5-methylbenzene for:

    • Regioselective ipso-electrophilic substitution to introduce a functional group precisely at the C1 position.

    • Hiyama cross-coupling reactions where a stable, low-toxicity organometallic reagent is desired.

  • Choose 1-bromo-2-methoxy-5-methylbenzene for:

    • A vast array of palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck, Sonogashira, etc.) where it serves as the electrophilic partner.

    • Clean and efficient generation of an aryllithium or Grignard reagent at the C1 position via metal-halogen exchange.

By understanding the fundamental electronic properties and reactivity patterns of the C-Si and C-Br bonds, researchers can harness these versatile building blocks to achieve their synthetic goals with greater precision and efficiency.

References

  • Benchchem. (n.d.). Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC.
  • Aryl silanes undergo ipso substitution with electrophiles. (2025, July 3).
  • Hiyama coupling. (n.d.). Wikipedia.
  • Directed (ortho) Metallation. (n.d.).
  • Directed ortho metalation. (n.d.). Wikipedia.
  • Catalytic ipso‐Nitration of Organosilanes Enabled by Electrophilic N‐Nitrosaccharin Reagent. (2023, September 4). ResearchGate.
  • Hiyama Coupling. (n.d.). Organic Chemistry Portal.
  • Metal–halogen exchange. (n.d.). Wikipedia.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab.
  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
  • The reactions of methoxybenzene. (n.d.). Theory.
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (n.d.). PMC.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (n.d.). Arkivoc.
  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarhip - TCNJ.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC.
  • The Mechanism of Lithium-Halogen Exchange. (2007, February 22). Macmillan Group.
  • IPSO ATTACK | AROMATIC ELECTROPHILIC SUBSTITUTION REACTION |. (2021, February 16). YouTube.
  • Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl. (2009, October 6).

Sources

Comparative

GC-MS fragmentation pattern comparison for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene analogs

GC-MS Fragmentation Pattern Comparison for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene and Structural Analogs: A Guide to Ortho-Effect Diagnostics As a Senior Application Scientist, I frequently observe analytical labor...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Fragmentation Pattern Comparison for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene and Structural Analogs: A Guide to Ortho-Effect Diagnostics

As a Senior Application Scientist, I frequently observe analytical laboratories misidentifying positional isomers of substituted arylsilanes. Over-reliance on chromatographic retention indices often leads to critical errors in structural elucidation, particularly during complex drug development workflows or materials synthesis[4]. A robust analytical strategy must leverage the deterministic nature of electron ionization (EI) mass spectrometry.

This guide objectively compares the GC-MS fragmentation patterns of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene against its structural analogs. By exploiting causal mechanistic pathways—specifically the "ortho effect"—we can transform a standard MS scan into a definitive, self-validating structural assay [1].

Part 1: Mechanistic Causality of Arylsilane Fragmentation

To accurately interpret the spectra of trimethylsilyl (TMS) substituted methoxybenzenes, one must understand the causality behind the ion formation. Under standard 70 eV electron ionization, these molecules undergo a predictable sequence of unimolecular dissociations.

1. Alpha-Cleavage (The Base Peak Formation) Upon ionization, the molecule forms a radical cation [M]+∙ . The highly electropositive silicon atom stabilizes the adjacent charge, driving the rapid, low-energy loss of a methyl radical ( CH3∙​ , 15 Da). This alpha-cleavage generates the even-electron [M−15]+ ion, which universally presents as the base peak (100% relative abundance) across all isomers.

2. The "Ortho Effect" (The Diagnostic Rearrangement) The differentiation of isomers relies entirely on secondary fragmentation. In ortho-methoxy isomers like 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, the spatial proximity of the methoxy oxygen to the bulky TMS group facilitates a sterically driven intramolecular rearrangement [2]. Following the initial alpha-cleavage, the electron-rich oxygen coordinates with the electron-deficient silicon. This oxasilacyclopentane-like transition state rapidly extrudes a neutral formaldehyde molecule ( CH2​O , 30 Da), producing a highly stable, conjugated silicon-containing cation at [M−45]+ .

In meta and para isomers, the physical distance between these functional groups strictly prohibits this coordination. Instead, these isomers are forced down higher-energy, less abundant fragmentation pathways, such as the loss of carbon monoxide ( CO , 28 Da) [3].

Part 2: Quantitative Data & Isomeric Comparison

The table below summarizes the quantitative fragmentation data, highlighting the stark contrast in secondary fragmentation pathways between ortho and para configurations.

CompoundPositional IsomerMolecular Weight [M]+∙ Base Peak [M−15]+ Diagnostic Secondary Fragments (m/z)
1-(TMS)-2-methoxy-5-methylbenzene Ortho-methoxy194.35194 (5%)179 (100%)149 ( −CH2​O , 65%), 119
1-(TMS)-4-methoxy-2-methylbenzene Para-methoxy194.35194 (8%)179 (100%)151 ( −CO , 15%), 121
1-(TMS)-2-methoxybenzene Ortho-methoxy180.32180 (6%)165 (100%)135 ( −CH2​O , 70%), 105
1-(TMS)-4-methoxybenzene Para-methoxy180.32180 (10%)165 (100%)137 ( −CO , 12%), 107

Part 3: Visualizing the Fragmentation Logic

The following diagram maps the divergent fragmentation pathways. Notice how the structural geometry directly dictates the available dissociation routes.

OrthoEffect A o-Methoxyarylsilane [M]+• (m/z 194) B Alpha-Cleavage [M - CH3]+ (m/z 179) A->B - CH3• C Ortho Rearrangement [M - CH3 - CH2O]+ (m/z 149) B->C - CH2O (30 Da) Diagnostic D p-Methoxyarylsilane [M]+• (m/z 194) E Alpha-Cleavage [M - CH3]+ (m/z 179) D->E - CH3• F Standard Cleavage [M - CH3 - CO]+ (m/z 151) E->F - CO (28 Da) Non-diagnostic

GC-MS EI fragmentation pathways of ortho-effect rearrangements in TMS-methoxybenzene analogs.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, the analytical method must be self-validating. The following protocol incorporates a System Suitability Test (SST) that internally verifies the mass spectrometer's ability to capture the diagnostic rearrangement without source-induced artifacts.

Step 1: System Suitability Test (SST) Preparation

Causality: MS source temperatures that are too high can cause thermal degradation prior to ionization, masking the true EI fragmentation. The SST proves the instrument is tuned correctly.

  • Prepare a 1:1 molar mixture of 1-(TMS)-2-methoxybenzene and 1-(TMS)-4-methoxybenzene at 10 µg/mL in GC-grade dichloromethane (DCM).

  • Add an internal standard (e.g., biphenyl-d10) at 5 µg/mL.

Step 2: Sample Preparation
  • Dilute the synthesized target analyte (e.g., 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene) to 10 µg/mL in DCM.

  • Ensure the sample is strictly anhydrous; trace water can cause premature protodesilylation of the arylsilane in the GC inlet.

Step 3: GC-MS Instrument Configuration
  • Column: HP-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1. Injection volume: 1 µL.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Scan range: m/z 50–350.

Step 4: Data Acquisition & Causal Verification (The Validation Gate)

Before analyzing the target sample, inject the SST mixture.

  • Acceptance Criteria 1 (Chromatography): The two isomers must resolve ( Rs​>1.5 ). The ortho isomer will elute first due to intramolecular steric shielding of the polar methoxy group, reducing its interaction with the stationary phase.

  • Acceptance Criteria 2 (Mass Spectrometry): Extract ion chromatograms (EIC) for m/z 135 and m/z 165. The first peak (ortho) must exhibit an m/z 135 / m/z 165 ratio of >0.5. The second peak (para) must exhibit a ratio of <0.05.

If the SST passes, your system is validated to accurately diagnose the 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene target by searching for the diagnostic m/z 149 peak.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. DOKUMEN.PUB. Available at:[Link]

  • Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. ResearchGate. Available at: [Link]

  • Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. ResearchGate. Available at:[Link]

  • Au-Catalyzed Biaryl Coupling To Generate 5- to 9-Membered Rings: Turnover-Limiting Reductive Elimination versus π-Complexation. Journal of the American Chemical Society. Available at:[Link]

Validation

A Senior Application Scientist’s Guide to Method Validation: Quantifying the Purity of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, a key organosilicon intermediate. As a Senior Application Scientist, my o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, a key organosilicon intermediate. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring each described method is a self-validating system. We will explore the development and rigorous validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance against orthogonal techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The purity of organosilicon compounds is paramount, as impurities can significantly impact the integrity, performance, and safety of downstream products, whether in advanced materials science or as intermediates in pharmaceutical synthesis. This document is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and fit-for-purpose analytical procedures.

Part 1: Development and Validation of a Primary RP-HPLC Method

High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is a cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1][2] For an aromatic silane like 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, RP-HPLC offers an excellent starting point for a robust purity assay.

Causality in Method Development

The goal is to develop a stability-indicating method capable of separating the main analyte from potential process impurities and degradation products.

  • Column Selection : A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography.[3][4] Its hydrophobic stationary phase provides effective retention for non-polar to moderately polar compounds like our target analyte through hydrophobic interactions. We select a column with modern particle technology (e.g., superficially porous particles) to achieve high efficiency and resolution.[3][5]

  • Mobile Phase Selection : A gradient elution using a mixture of a weak acid in water and an organic solvent (acetonitrile or methanol) is chosen. Acetonitrile is preferred for its low viscosity and UV transparency. The acidic modifier (e.g., 0.1% formic acid) serves to protonate any free silanol groups on the silica surface, minimizing peak tailing and improving peak shape.[6] A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection : The aromatic ring in the analyte provides a strong chromophore, making UV detection the logical choice. A photodiode array (PDA) detector is used to monitor the elution at multiple wavelengths, which aids in peak purity assessment and impurity identification. The detection wavelength is set at the absorption maximum of the analyte for optimal sensitivity.

Experimental Protocol: RP-HPLC Method
ParameterCondition
Instrument High-Performance Liquid Chromatograph with PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 274 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Method Validation: A Self-Validating System

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[7][8] We will follow the harmonized guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[9][10][11][12]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method for Routine Purity Analysis Robustness->Validated

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

  • Specificity (Stability-Indicating) : This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[11] A forced degradation study is performed by subjecting the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method is deemed specific if the degradation product peaks are well-resolved from the main analyte peak, demonstrating its utility as a stability-indicating assay.[4][13]

  • Linearity : The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[11] A series of solutions are prepared across a range (e.g., 80% to 120% of the target concentration), and a calibration curve is plotted.

Concentration (µg/mL)Peak Area (mAU*s)
80481050
90540500
100601200
110662150
120720900
Result : The method is linear over the tested range with a correlation coefficient (R²) > 0.999.
  • Accuracy : The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] This is typically evaluated by spiking a placebo with known amounts of the analyte at different concentration levels.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.799.6%
100%100.0100.3100.3%
120%120.0119.599.6%
Result : The mean recovery is within 98.0% to 102.0%, confirming the method's accuracy.
  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly.[11]

    • Repeatability (Intra-assay) : Six replicate preparations of the same sample are analyzed. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision : The experiment is repeated by a different analyst on a different day using different equipment. The %RSD between the two data sets is evaluated.

Precision StudyMean Assay (%)% RSD
Repeatability (n=6)99.80.45%
Intermediate Precision (n=12)99.70.62%
Result : The low %RSD values demonstrate excellent method precision.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These parameters indicate the method's sensitivity. LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[2] They are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness : Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10] Parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied. System suitability parameters (e.g., peak resolution, tailing factor) must remain within acceptable limits.

Part 2: Alternative Analytical Methodologies

No single analytical method is infallible. Employing orthogonal methods—those based on different chemical or physical principles—provides a more comprehensive and trustworthy assessment of purity.

Gas Chromatography (GC-FID/MS)

GC is an ideal technique for volatile and thermally stable compounds.[14] Given that many silanes are volatile, GC is a powerful orthogonal method.[15][16]

  • Principle of Operation : In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) detector provides structural information for definitive peak identification.[16]

  • Why it's Orthogonal : The separation mechanism is based on volatility and boiling point, fundamentally different from the polarity-based separation in RP-HPLC.

  • Experimental Protocol: GC-FID

    • Column : Agilent J&W Select Silanes or similar (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[17]

    • Carrier Gas : Helium or Hydrogen.

    • Injector Temperature : 250 °C.

    • Oven Program : 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Detector : FID at 300 °C.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[18][19]

  • Principle of Operation : The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20] By co-dissolving a known mass of a sample with a known mass of a high-purity internal standard, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to that of a standard's signal.[21]

  • Why it's Orthogonal : qNMR is a spectroscopic technique that quantifies molecules based on their inherent nuclear properties, independent of chromatographic separation. It is considered a "100% method" as it can detect and quantify any proton-containing species in the solution.[22]

  • Experimental Protocol: ¹H qNMR

    • Solvent : Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Internal Standard : A high-purity, stable compound with sharp signals that do not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Key Acquisition Parameters : A long relaxation delay (D1 ≥ 5 * T₁) is crucial to ensure full magnetization recovery for all protons, which is essential for accurate integration.

    • Sample Preparation : Accurately weigh ~15-20 mg of the analyte and ~10 mg of the internal standard into a vial, dissolve in the deuterated solvent, and transfer to an NMR tube.

Part 3: Comparative Guide to Purity Methodologies

The choice of an analytical method depends on its intended purpose, whether for routine quality control, stability testing, or reference standard characterization.

Method_Selection Start Define Analytical Need (e.g., Routine QC, Stability, Characterization) Decision1 Need to resolve non-volatile impurities or degradation products? Start->Decision1 Decision2 Is analyte volatile & thermally stable? Decision1->Decision2 No HPLC Validated HPLC Method Decision1->HPLC Yes Decision3 Need an absolute purity value without a specific reference standard? Decision2->Decision3 No GC GC-FID/MS Method Decision2->GC Yes Decision3->HPLC No (Use relative purity) qNMR qNMR Method Decision3->qNMR Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

Performance Comparison Table
ParameterValidated RP-HPLC Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Polarity-based chromatographic separationVolatility-based chromatographic separationNuclear magnetic resonance spectroscopy
Specificity High; excellent for resolving non-volatile impurities and isomers.High for volatile impurities; may not detect non-volatile or thermally labile compounds.High; distinguishes structurally different molecules. Can be limited by signal overlap.
Sensitivity High (typically low µg/mL to ng/mL)Very High with FID/MS (low ng/mL to pg/mL)Lower (typically requires mg of sample)
Accuracy High (dependent on reference standard purity)High (dependent on reference standard purity)Very High (primary method, less dependent on analyte-specific standard)
Precision Very High (%RSD < 2%)Very High (%RSD < 2%)High (%RSD typically 1-3%)
Sample Throughput Moderate (20-40 min/sample)Moderate to High (15-30 min/sample)Low (requires careful sample prep and longer acquisition times)
Best For Routine QC, stability testing, impurity profiling of non-volatile compounds.Analysis of residual solvents, volatile impurities, and thermally stable analytes.Reference standard characterization, absolute purity assignment, structural confirmation.
Expert Insights & Final Recommendation
  • For Routine Quality Control and Stability Testing : The validated RP-HPLC method is the superior choice. Its demonstrated specificity for non-volatile degradation products, high precision, and robustness make it ideal for the high-throughput environment of a QC laboratory.[4]

  • For Orthogonal Confirmation and Volatile Impurities : Gas Chromatography is an essential complementary technique. It should be used to test for residual solvents and other volatile process impurities that may not be detected by HPLC. Its different separation mechanism provides true orthogonality.[23][24]

  • For Absolute Purity and Reference Standard Characterization : qNMR is the gold standard.[20][22] When establishing a new reference standard or when a highly accurate, absolute purity value is required without reliance on another standard's purity, qNMR is the most trustworthy method.[18]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Villalobos, R., et al. Gas Chromatographic Determination of Silanes. Analytical Chemistry. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]

  • U.S. Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Giraudeau, P. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Leino, M., et al. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst. [Link]

  • Agilent. Select Silanes GC column. [Link]

  • Wasson-ECE Instrumentation. Analysis of Silanes. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)? [Link]

  • Process Sensing Technologies. Analysis of trace impurities in UHP Silane. [Link]

  • Singh, S., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Slideshare. Ich guidelines for validation final. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • De Vetter, L. (2009). Determination of Silicon in Organosilicon Compounds. ResearchGate. [Link]

  • Ishiwata, H., et al. (2012). [Study of purity tests for silicone resins]. PubMed. [Link]

  • Kumar, P., et al. (2017). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. [Link]

  • Google Patents. (2009). Method for determination of silicon in organosilicon compounds.
  • Journal of Chromatographic Science. Synthesis of Aromatic Silica-Based Cation-Exchange Packings for HPLC. [Link]

  • The Column. (2020). What is on Your HPLC Particle? Looking at Stationary Phase Chemistry Synthesis. [Link]

  • Rurack, K., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? Analytical Chemistry. [Link]

  • CES - Silicones Europe. QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE ELASTOMERS. [Link]

  • Lee, H. W., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • Peixoto, J., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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Comparative

Steric effects of TMS group in 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene compared to tert-butyl groups

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the nuanced field of organic synthesis, the selection of appropriate functional groups to control reaction selectivity and modulate molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the nuanced field of organic synthesis, the selection of appropriate functional groups to control reaction selectivity and modulate molecular properties is of paramount importance. Among the plethora of available substituents, the trimethylsilyl (TMS) and tert-butyl groups are frequently employed to impart steric bulk. This guide provides an in-depth, objective comparison of the steric effects of the TMS group in 1-(trimethylsilyl)-2-methoxy-5-methylbenzene with those of the tert-butyl group in analogous aromatic systems. We will delve into quantitative measures of steric hindrance, their influence on reaction outcomes—particularly in electrophilic aromatic substitution—and the unique electronic properties that set them apart.

Defining Steric Hindrance: More Than Just Size

Steric hindrance is a phenomenon resulting from the spatial arrangement of atoms within a molecule, which can impede the approach of reactants and influence reaction pathways and rates. While both the TMS and tert-butyl groups are considered "bulky," a simple comparison of their van der Waals volumes can be misleading. A more accurate and functionally relevant measure of their effective steric bulk is provided by "A-values," which represent the free-energy difference between equatorial and axial conformations of a substituent on a cyclohexane ring.[1]

GroupA-value (kcal/mol)Key Structural Feature
tert-Butyl ~4.9C-C bond length: ~1.54 Å
Trimethylsilyl (TMS) ~2.5C-Si bond length: ~1.87 Å

Table 1: Comparison of A-values and bond lengths for tert-butyl and trimethylsilyl groups.

Surprisingly, the tert-butyl group exhibits a significantly larger A-value, indicating greater steric hindrance in the cyclohexane model system, despite the TMS group occupying more physical volume.[1] This counterintuitive result is attributed to the longer carbon-silicon bond compared to the carbon-carbon bond.[1] The greater distance of the methyl groups from the point of attachment in the TMS substituent reduces the severity of 1,3-diaxial interactions, which are a primary source of steric strain.[1] This fundamental difference in "effective" steric bulk has profound implications for their behavior in various chemical transformations.

Electrophilic Aromatic Substitution: A Tale of Two Directing Groups

Electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry and serves as an excellent platform for comparing the steric and electronic effects of the TMS and tert-butyl groups on an aromatic ring.[2][3][4]

The general mechanism for EAS involves the attack of an electrophile by the π-electron system of the aromatic ring, forming a positively charged intermediate known as a sigma complex or arenium ion.[4] This is typically the rate-determining step.[3] A subsequent deprotonation step restores the aromaticity of the ring.[3]

The tert-butyl group, being an alkyl group, is an electron-donating group through an inductive effect.[5] This electron donation activates the aromatic ring towards electrophilic attack, making it more reactive than benzene.[6][7] It directs incoming electrophiles to the ortho and para positions.[5] However, the significant steric bulk of the tert-butyl group severely hinders the approach of electrophiles to the ortho positions.[8][9] Consequently, electrophilic substitution on tert-butylbenzene derivatives predominantly yields the para-substituted product.[5][6]

For instance, the nitration of tert-butylbenzene yields a product mixture of approximately 16% ortho, 8% meta, and 75% para-nitro-tert-butylbenzene.[6] The strong preference for the para position highlights the dominance of steric hindrance in directing the reaction outcome.[9]

The TMS group on an aromatic ring behaves remarkably differently. While it can direct electrophiles to the ortho and para positions, its most significant and synthetically useful property is its ability to be replaced by an incoming electrophile in a process known as ipso-substitution .[2][10][11]

G cluster_start Starting Material cluster_reaction Electrophilic Aromatic Substitution cluster_intermediate Intermediate cluster_products Possible Products start 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene reaction Attack by Electrophile (E+) start->reaction π-electrons attack E+ wheland Wheland Intermediate (Sigma Complex) reaction->wheland Forms carbocation intermediate ipso Ipso-Substitution Product (TMS replaced by E) wheland->ipso Cleavage of C-Si bond (favored pathway) ortho_para Ortho/Para-Substitution Product (H replaced by E) wheland->ortho_para Cleavage of C-H bond

This remarkable regioselectivity stems from the electronic nature of the silicon atom. The C-Si bond is polarized towards carbon, and silicon has a unique ability to stabilize a positive charge on the β-carbon (the ipso carbon in the Wheland intermediate) through a phenomenon known as the "β-silicon effect."[10][12] This stabilization significantly lowers the activation energy for the formation of the intermediate leading to ipso-substitution, making it the kinetically favored pathway.[10] The subsequent cleavage of the weakened C-Si bond by a nucleophile completes the substitution process.[10]

This property allows the TMS group to be used as a "temporary" or "removable" directing group.[13] A synthetic chemist can install a TMS group to block a specific position, perform a reaction at another site, and then replace the TMS group with a desired electrophile.

Experimental Protocol: A Comparative Nitration

To illustrate the divergent reactivity, a comparative experimental protocol for the nitration of 1-(trimethylsilyl)-2-methoxy-5-methylbenzene and its tert-butyl analog, 1-tert-butyl-2-methoxy-5-methylbenzene, is presented below.

Objective: To demonstrate the steric hindrance of the tert-butyl group leading to para-substitution and the ipso-directing effect of the TMS group.

Materials:

  • 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

  • 1-tert-Butyl-2-methoxy-5-methylbenzene

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of Nitrating Agent: In a flask cooled in an ice bath, slowly add 1.0 mL of concentrated sulfuric acid to 2.0 mL of acetic anhydride. Then, slowly add 0.5 mL of concentrated nitric acid. Stir the mixture for 10 minutes at 0°C.

  • Reaction Setup: In two separate flasks, dissolve 1.0 mmol of 1-(trimethylsilyl)-2-methoxy-5-methylbenzene and 1.0 mmol of 1-tert-butyl-2-methoxy-5-methylbenzene in 10 mL of dichloromethane. Cool both flasks to 0°C.

  • Nitration Reaction: Slowly add the prepared nitrating agent dropwise to each of the substrate solutions over 15 minutes. Maintain the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reactions by slowly pouring the mixtures into 50 mL of a cold, saturated sodium bicarbonate solution. Separate the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude products by column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regiochemistry of nitration.

Expected Results:

  • From 1-tert-butyl-2-methoxy-5-methylbenzene: The major product will be 1-tert-butyl-2-methoxy-5-methyl-4-nitrobenzene, demonstrating that the bulky tert-butyl group directs the incoming nitro group to the sterically accessible para position relative to itself.

  • From 1-(trimethylsilyl)-2-methoxy-5-methylbenzene: The major product will be 1-methoxy-4-methyl-2-nitrobenzene, a result of ipso-substitution where the TMS group is replaced by the nitro group.[14]

G cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Analysis A Aryl Substrate (TMS or t-Bu) C 1. Mix reagents in DCM at 0°C A->C B Nitrating Agent (HNO3/H2SO4) B->C D 2. Monitor by TLC C->D Reaction Progress E 3. Quench with NaHCO3 D->E Upon Completion F 4. Purify via Chromatography E->F Crude Product G Characterize Products (NMR, MS) F->G Purified Product

Implications for Drug Development and Synthesis

The distinct steric and electronic profiles of the TMS and tert-butyl groups offer a powerful toolkit for chemists in drug development and complex molecule synthesis.

  • Tert-Butyl Group: Its robust steric shielding is invaluable for enforcing specific conformations, protecting reactive sites, and improving the metabolic stability of drug candidates by blocking sites of enzymatic degradation.

  • TMS Group: The ability to act as a removable directing group via ipso-substitution provides a sophisticated strategy for achieving complex substitution patterns on aromatic rings that would be difficult to access through conventional methods.[11] This allows for the late-stage functionalization of complex molecules, a highly desirable feature in medicinal chemistry for generating libraries of analogs.[14]

Conclusion

While both the trimethylsilyl and tert-butyl groups are sterically demanding, their effects on the reactivity and selectivity of aromatic systems are profoundly different. The tert-butyl group acts as a classic, sterically-hindered activating group, primarily directing electrophilic substitution to the para position. In contrast, the TMS group's dominant feature is its propensity for ipso-substitution, driven by the electronic stabilization of the reaction intermediate. This unique reactivity allows the TMS group to function as a versatile, removable directing group. A thorough understanding of these differences is crucial for researchers and drug development professionals to effectively harness these substituents for the rational design and synthesis of complex organic molecules.

References

  • Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.
  • Organic Chemistry.
  • Unknown. Aryl silanes undergo ipso substitution with electrophiles. Unknown Source.
  • ACS Organic & Inorganic Au. t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same.
  • Wikipedia. Trimethylsilyl group. Wikipedia.
  • LabXchange. Electrophilic Aromatic Substitution. LabXchange. 2025-01-02.
  • PubMed.
  • Keay, B. A. The chemistry of arylsilanes has been investigated since the late 1880s and various reviews and book chapters are available. Science of Synthesis.
  • ACS Publications. Gauging the Steric Effects of Silyl Groups with a Molecular Balance.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. 2017-11-09.
  • Making Molecules. Electrophilic Aromatic Substitution. Making Molecules. 2025-06-19.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com.
  • Jack Westin.
  • Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange. 2017-04-27.
  • ResearchGate. (PDF) Catalytic ipso‐Nitration of Organosilanes Enabled by Electrophilic N‐Nitrosaccharin Reagent.
  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II.
  • PMC.
  • Wikipedia.
  • Unknown. Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles. Unknown Source.
  • Unknown. LECTURE 3 (e) Ipso-Substitution. Unknown Source.
  • ACS Publications. Steric influence of the trimethylsilyl group in organic reactions.
  • Gelest. Silyl Groups. Gelest Technical Library.
  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. 2018-05-08.
  • Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
  • ResearchGate. Utilized sterically demanding substituents [R = tBu: tert-butyl; TMS:...].
  • MSU chemistry.
  • Benchchem. TBDMS vs. TIPS: A Comparative Guide to Steric Hindrance in Hydroxyl Protection. Benchchem.
  • NC State University Libraries. 16. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems.
  • Chemistry Stack Exchange. Order of electrophilic substitution. Chemistry Stack Exchange. 2015-02-24.
  • ECHEMI. Order of electrophilic substitution. ECHEMI.
  • PubChem. 1,2-Bis(trimethylsilyl)benzene. PubChem.
  • Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses Procedure.
  • HETEROCYCLES. ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES.
  • Unknown. CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF COMPOUND DI[2-((1E)-{2-(2-METHYLBENZYLSULFANYL) METHYLIDENE- HYDRAZIN-1-YLID. Unknown Source. 2023-08-22.
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Validation

Advanced Comparison Guide: Arylsilane Cross-Coupling Efficiencies Using 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

Executive Summary The utilization of arylsilanes in cross-coupling reactions offers significant advantages over traditional organostannanes or boronic acids, primarily due to their low toxicity, high stability, and ease...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The utilization of arylsilanes in cross-coupling reactions offers significant advantages over traditional organostannanes or boronic acids, primarily due to their low toxicity, high stability, and ease of handling. However, 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene presents a unique synthetic challenge. As an electron-rich, sterically hindered aryltrimethylsilane, it exhibits notorious resistance to standard fluoride-activated Hiyama coupling conditions.

This guide objectively compares the cross-coupling efficiency of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene against alternative methodologies, providing drug development professionals and synthetic chemists with self-validating protocols to overcome its inherent kinetic barriers.

Mechanistic Rationale: The Trimethylsilyl Challenge

To understand the experimental choices required for this substrate, one must analyze its structural causality:

  • Electronic Inertness of the −SiMe3​ Group: Standard Hiyama couplings rely on the polarization of the Si–C bond via electronegative ligands (e.g., −F , −OEt ) to form a reactive, pentacoordinate silicate intermediate upon the addition of a fluoride source 1. The trimethylsilyl group lacks these ligands, making hypervalency energetically unfavorable.

  • Steric Encumbrance: The ortho-methoxy group creates a severe steric clash, impeding the approach of bulky palladium-aryl halide complexes during the transmetalation step.

  • Orthogonal Reactivity: While the methoxy and methyl groups hinder transmetalation, their electron-donating nature enriches the aromatic ring. This makes the ipso-carbon highly susceptible to direct electrophilic attack by cationic palladium species, completely bypassing the need for fluoride activation 2.

Pathway Dynamics

MechanisticDivergence cluster_Hiyama Standard Hiyama (F⁻ Activated) cluster_Diazonium Diazonium Electrophilic Pathway (F⁻ Free) Substrate 1-(Trimethylsilyl)-2-methoxy- 5-methylbenzene Silicate Pentavalent Silicate (Sterically Hindered / Unstable) Substrate->Silicate + TBAF (Poor Activation) IpsoAttack Electrophilic Ipso-Attack (Bypasses Hypervalency) Substrate->IpsoAttack + [Ar-Pd]⁺ Transmetalation Sluggish Transmetalation (Steric Clash) Silicate->Transmetalation + Ar-Pd-X ProductLow Low Yield Product (<15%) + Protodesilylation Transmetalation->ProductLow PdCation Cationic Pd-Aryl Complex [Ar-Pd]⁺ PdCation->IpsoAttack From Ar-N₂⁺BF₄⁻ ProductHigh High Yield Biaryl (>75%) IpsoAttack->ProductHigh - SiMe₃⁺

Mechanistic divergence of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene cross-coupling pathways.

Comparative Efficiency Data

The following table summarizes the quantitative performance of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene against modified silane derivatives and alternative catalytic systems.

Silane DerivativeCoupling PartnerCatalyst SystemActivatorTime (h)Yield (%)Primary Limitation
1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Aryl IodidePd(PPh₃)₄ (5 mol%)TBAF24< 15%Poor Si activation; steric clash during transmetalation 3
1-(Triethoxysilyl)-2-methoxy-5-methylbenzeneAryl IodidePd(OAc)₂ / PCy₃TBAF1282%Requires unstable, moisture-sensitive starting material
1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Aryldiazonium BF₄Pd(OAc)₂ (5 mol%)None478% Requires pre-synthesis and safe handling of diazonium salts 2
1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Aryl BromidethtAuBr₃ (5 mol%)Oxidant1868%High catalyst cost; requires stoichiometric oxidant 4

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality explanation and an internal validation checkpoint.

Protocol A: Fluoride-Free Diazonium Coupling (Optimal Workflow)

This protocol utilizes the electrophilic ipso-substitution pathway, which is highly efficient for electron-rich aryltrimethylsilanes.

Step 1: Catalyst and Substrate Solvation

  • Action: In an oven-dried Schlenk flask under argon, dissolve 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 mmol) and Pd(OAc)₂ (0.05 mmol) in anhydrous methanol (5 mL).

  • Causality: Methanol is selected over non-polar solvents because it stabilizes the highly polar cationic palladium intermediates ( [Ar−Pd]+ ) generated in the subsequent steps, facilitating the electrophilic ipso-attack.

  • Validation Checkpoint: The solution should appear as a homogeneous pale yellow. Any black precipitate at this stage indicates premature palladium reduction (Pd black), requiring catalyst replacement.

Step 2: Electrophile Addition

  • Action: Add the aryldiazonium tetrafluoroborate salt (1.2 mmol) in small portions over 10 minutes at room temperature.

  • Causality: Slow addition prevents thermal runaway from the exothermic N2​ release and minimizes the homocoupling of the diazonium salt.

  • Validation Checkpoint: Observe continuous, controlled gas evolution ( N2​ ) via a mineral oil bubbler. The cessation of bubbling prior to complete addition indicates a stalled catalytic cycle.

Step 3: Reaction Monitoring

  • Action: Stir the reaction at 40°C for 4 hours. At t=2h, remove a 50 µL aliquot, dilute with 0.5 mL EtOAc, and run GC-FID against a pre-calibrated dodecane internal standard.

  • Causality: GC-FID tracking prevents premature workup and allows you to distinguish between the desired cross-coupled product and protodesilylated byproducts (2-methoxy-5-methylbenzene).

  • Validation Checkpoint: The GC trace should show >50% consumption of the silane peak at the 2-hour mark.

Step 4: Workup and Isolation

  • Action: Quench with water (10 mL), extract with EtOAc (3 x 10 mL), dry over MgSO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: Post-extraction, weigh the crude mixture. A crude mass significantly lower than the theoretical yield indicates volatile product loss or emulsion trapping, prompting a re-extraction of the aqueous layer.

Protocol B: Standard TBAF-Activated Hiyama (Baseline Comparison)

This protocol is provided to demonstrate the kinetic limitations of the trimethylsilyl group under standard conditions.

Step 1: Preparation

  • Action: Combine 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (1.0 mmol), aryl iodide (1.0 mmol), and Pd(PPh3​)4​ (0.05 mmol) in anhydrous THF (5 mL).

  • Causality: THF is required to solvate the TBAF activator used in the next step.

  • Validation Checkpoint: The solution should be a clear, bright yellow, characteristic of active Pd(0) species.

Step 2: Fluoride Activation

  • Action: Inject TBAF (1.0 M in THF, 2.0 mmol) dropwise. Heat to 70°C for 24 hours.

  • Causality: TBAF is intended to form the pentavalent silicate. However, the lack of alkoxy/fluoro ligands on the −SiMe3​ group prevents efficient hypervalency. Furthermore, naked fluoride in THF is highly basic.

  • Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 9:1) will typically reveal a dominant spot corresponding to unreacted starting material, alongside a faint spot for the protodesilylated arene, validating the inefficiency of this pathway for this specific substrate.

References

  • US20030120124A1 - Palladium-catalyzed cross-coupling of aryldiazonium salts with arylsilanes Source: Google Patents URL
  • Source: Journal of the American Chemical Society (ACS)
  • Source: Journal of the American Chemical Society (ACS)
  • Hiyama Coupling Source: Organic Chemistry Portal URL

Sources

Comparative

A Comparative Guide to the Experimental and Theoretical Infrared Spectra of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

In the realm of molecular characterization, the synergy between experimental measurement and theoretical prediction offers a powerful tool for structural elucidation and vibrational analysis. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of molecular characterization, the synergy between experimental measurement and theoretical prediction offers a powerful tool for structural elucidation and vibrational analysis. This guide provides an in-depth comparison of the experimental and theoretical infrared (IR) spectra of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, a substituted aromatic compound with applications in organic synthesis and materials science. By juxtaposing the empirical data obtained from Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy with the computed spectrum from Density Functional Theory (DFT) calculations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting and validating the vibrational landscape of complex organic molecules.

The vibrational spectrum of a molecule serves as a unique fingerprint, intrinsically linked to its molecular structure.[1] While experimental IR spectroscopy provides a direct measurement of these vibrations, theoretical calculations are invaluable for assigning specific vibrational modes to the observed absorption bands. This dual approach not only enhances the confidence in structural assignments but also provides deeper insights into the electronic and steric influences of various functional groups on the molecule's vibrational properties.

Experimental Methodology: Acquiring the ATR-FTIR Spectrum

The experimental IR spectrum of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene was obtained using an ATR-FTIR spectrometer, a technique chosen for its minimal sample preparation and high-quality data acquisition from liquid samples.[2][3][4]

Protocol:

  • Instrument Preparation: The ATR crystal, typically diamond or zinc selenide, was meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely to prevent sample contamination.[3]

  • Background Spectrum: A background spectrum of the ambient environment was recorded to account for atmospheric water and carbon dioxide, ensuring these signals are subtracted from the final sample spectrum.[2]

  • Sample Application: A small drop of neat 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene was placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.[3]

  • Data Acquisition: The spectrum was recorded over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 scans were co-added.

  • Data Processing: The resulting interferogram was subjected to a Fourier transform to generate the final infrared spectrum. An ATR correction was applied to account for the wavelength-dependent depth of penetration of the evanescent wave.[2]

Theoretical Methodology: Predicting the IR Spectrum with DFT

The theoretical IR spectrum was calculated using DFT, a robust quantum mechanical method for predicting molecular properties, including vibrational frequencies.[5][6]

Computational Details:

  • Molecular Structure Optimization: The initial 3D structure of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene was built and subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(3df,3pd) basis set in Gaussian 16.[5] This level of theory provides a good balance between accuracy and computational cost for organic and organosilicon compounds.

  • Frequency Calculation: Following optimization to a local minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.

  • Spectral Generation and Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations.[7] Therefore, a uniform scaling factor of 0.97 was applied to the computed frequencies to facilitate a more accurate comparison with the experimental data.[8][9] The calculated IR intensities were used to plot the theoretical spectrum.

Workflow for Comparative Spectral Analysis

The following diagram illustrates the workflow for the comparative analysis of the experimental and theoretical IR spectra.

workflow Workflow for Experimental vs. Theoretical IR Spectral Analysis cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_prep Sample Preparation (Neat Liquid) exp_acq ATR-FTIR Data Acquisition (4000-600 cm⁻¹) exp_prep->exp_acq exp_proc Data Processing (ATR Correction) exp_acq->exp_proc comparison Comparative Analysis (Peak Assignment & Discussion) exp_proc->comparison Experimental Spectrum theo_opt Geometry Optimization (DFT: B3LYP/6-311++G) theo_freq Frequency Calculation theo_opt->theo_freq theo_scale Frequency Scaling (Factor = 0.97) theo_freq->theo_scale theo_scale->comparison Theoretical Spectrum report Final Report & Interpretation comparison->report

Caption: A flowchart detailing the parallel experimental and theoretical workflows culminating in a comparative analysis.

Comparison of Experimental and Theoretical IR Spectra

The following table presents a side-by-side comparison of the prominent absorption bands from the experimental and scaled theoretical IR spectra of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene. The assignments are based on established group frequencies for the constituent functional groups.[1][10][11]

Experimental Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)Intensity (Experimental)Vibrational Mode AssignmentFunctional Group
30553060WeakC-H StretchAromatic
29602965MediumAsymmetric C-H Stretch-CH₃ (Methyl & Methoxy)
28702875MediumSymmetric C-H Stretch-CH₃ (Methyl & Methoxy)
16051608MediumC=C StretchAromatic Ring
14951500StrongC=C StretchAromatic Ring
14601465MediumAsymmetric C-H Bend-CH₃ (Methyl & Methoxy)
13801385WeakSymmetric C-H Bend-CH₃ (Methyl)
12481250StrongAsymmetric C-O-C StretchAromatic Ether
12451248StrongSi-CH₃ Symmetric BendTrimethylsilyl
11151120StrongIn-plane C-H BendAromatic
10351040StrongSymmetric C-O-C StretchAromatic Ether
840845StrongSi-C Stretch / CH₃ RockTrimethylsilyl
755760StrongC-H Out-of-plane BendAromatic (1,2,4-Trisubstituted)

Discussion and Interpretation

The comparison between the experimental and scaled theoretical spectra reveals a strong correlation, validating the structural assignment of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene. The key functional groups are readily identifiable:

  • Aromatic System: The weak C-H stretching vibrations above 3000 cm⁻¹ and the strong C=C stretching bands around 1605 cm⁻¹ and 1495 cm⁻¹ are characteristic of the benzene ring.[12] The strong C-H out-of-plane bending at 755 cm⁻¹ is indicative of the 1,2,4-trisubstitution pattern.

  • Aliphatic Groups: The C-H stretching and bending modes of the methyl and methoxy groups are observed in the 2960-2870 cm⁻¹ and 1460-1380 cm⁻¹ regions, respectively.[12]

  • Aromatic Ether Linkage: The presence of the methoxy group is confirmed by the strong asymmetric and symmetric C-O-C stretching vibrations at 1248 cm⁻¹ and 1035 cm⁻¹, respectively. For phenyl alkyl ethers, two distinct C-O stretches are expected, which is consistent with our findings.[13][14][15]

  • Trimethylsilyl Group: The trimethylsilyl moiety is identified by the very strong Si-CH₃ symmetric bending vibration around 1245 cm⁻¹ and the strong Si-C stretching and methyl rocking modes in the 840 cm⁻¹ region.[10][11][16] These absorptions are highly characteristic of organosilicon compounds.[17][18]

While there is excellent agreement overall, minor discrepancies in peak positions and intensities are observed. These can be attributed to several factors:

  • Environmental Effects: The experimental spectrum was recorded on a neat liquid sample, where intermolecular interactions can influence vibrational frequencies. In contrast, the theoretical calculation models an isolated molecule in the gas phase.

  • Anharmonicity: The theoretical calculation is based on the harmonic oscillator approximation, which does not fully account for the anharmonic nature of molecular vibrations.[7][19] While scaling improves the correlation, it does not completely resolve this intrinsic difference.

  • Basis Set and Functional Limitations: The choice of DFT functional and basis set, while robust, introduces a level of approximation into the calculation.[8][9]

Conclusion

The comparative analysis of the experimental and theoretical IR spectra of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene demonstrates the powerful synergy between these two techniques. The excellent agreement between the ATR-FTIR data and the scaled DFT predictions provides a high degree of confidence in the structural assignment and the interpretation of the vibrational spectrum. This guide serves as a practical framework for researchers, illustrating how the integration of experimental and computational methods can lead to a more profound understanding of molecular structure and properties.

References

  • ATR Protocol for JASCO FTIR-4100. Scribd. [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • 2.11. ATR-FTIR Spectroscopy Analysis. Bio-protocol. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part II: A Physical Chemistry Laboratory Experiment on Surface Adsorption. Journal of Chemical Education. [Link]

  • 18.8 Spectroscopy of Ethers. OpenStax. [Link]

  • Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. [Link]

  • Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. PDF. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]

  • On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. DTIC. [Link]

  • Improved Infrared Spectra Prediction by DFT from a New Experimental Database. ResearchGate. [Link]

  • Improved Infrared Spectra Prediction by DFT from a New Experimental Database. Semantic Scholar. [Link]

  • Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. PMC. [Link]

  • 1,2-Bis(trimethylsilyl)benzene. PubChem. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • IR Spectrum Prediction Service. CD ComputaBio. [Link]

  • IR Spectrum Prediction. Protheragen. [Link]

  • Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]

  • A new computational tool for interpreting the infrared spectra of molecular complexes. Royal Society of Chemistry. [Link]

  • Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations. ResearchGate. [Link]

  • IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria. [Link]

  • C9H12 infrared spectrum of 1,3,5-trimethylbenzene. Doc Brown's Chemistry. [Link]

  • Benzene, 1,2,3-trimethoxy-5-methyl-. NIST WebBook. [Link]

  • 1,2,3-Trimethoxy-5-methylbenzene. FooDB. [Link]

  • SPECTROSCOPIC STUDY OF 2,4,5-TRIMETHYLBENZENE. Progressive Academic Publishing. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

Welcome to a comprehensive guide on the safe and compliant disposal of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene. As researchers and drug development professionals, our commitment to safety and environmental stewardsh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document provides essential, step-by-step guidance rooted in technical accuracy and field-proven insights to ensure this organosilicon compound is managed responsibly. The causality behind each procedural choice is explained to empower you with not just the "how," but the critical "why."

Part 1: Core Hazard Profile & Immediate Safety Imperatives

Before any disposal operation, a complete understanding of the chemical's hazard profile is non-negotiable. 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene is not a benign substance; its disposal requires meticulous planning and execution. It is classified as a hazardous material for multiple reasons, demanding respect and careful handling.

The primary directive for disposal is clear: Dispose of contents and container to an approved waste disposal plant. [1][2] This substance must not be released into the environment, as it is toxic to aquatic life with long-lasting effects. Under no circumstances should it be poured down the drain or disposed of in regular trash.[3][4]

Hazard Identification Summary

For immediate reference, the key hazards associated with 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene are summarized below.

Hazard ClassificationGHS Hazard StatementPrecautionary Code
Flammable Liquid, Category 3H226: Flammable liquid and vapour.P210, P240, P241, P242, P243
Aspiration Hazard, Category 1H304: May be fatal if swallowed and enters airways.P301 + P310, P331
Skin Irritation, Category 2H315: Causes skin irritation.P264, P280, P302 + P352
Eye Irritation, Category 2AH319: Causes serious eye irritation.P280, P305 + P351 + P338
Acute Toxicity (Inhalation), Cat. 4H332: Harmful if inhaled.P261, P271, P304 + P340
STOT Single Exposure, Cat. 3H335: May cause respiratory irritation.P261, P271
Chronic Aquatic Hazard, Cat. 2H411: Toxic to aquatic life with long lasting effects.P273, P391

Source: Synthesized from Sigma-Aldrich Safety Data Sheet.

Immediate Personal Protective Equipment (PPE) Mandate: Before handling for disposal, at a minimum, the following PPE must be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use in accordance with applicable laws.

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles, and a face shield if there is a splash risk.[5]

  • Skin and Body Protection: A flame-retardant lab coat or antistatic protective clothing is required. Ensure legs and feet are fully covered.

  • Respiratory Protection: All handling must be done in a well-ventilated area, preferably within a chemical fume hood.[5] If vapors or aerosols are generated, a NIOSH-approved respirator is necessary.

Part 2: The Disposal Lifecycle: A Step-by-Step Protocol

The disposal of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene is a process, not a single action. It begins with proper waste characterization and ends with documented, compliant removal by a certified entity.

Step 1: Waste Characterization and Segregation

Causality: This chemical is a flammable and toxic hazardous waste. Per the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to correctly identify and characterize their waste.[6][7] Improper segregation can lead to dangerous chemical reactions in the waste container.

Protocol:

  • Designate as Hazardous Waste: Treat all 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, including contaminated materials, as hazardous waste.[4]

  • Waste Stream Segregation:

    • Dedicate a specific, compatible waste container solely for this compound and related organosilicon waste.

    • DO NOT mix with other waste streams, especially strong oxidizing agents, acids, or bases, unless compatibility has been verified.

    • Keep away from aqueous waste streams due to its aquatic toxicity.

  • Container Selection: Use a container made of a compatible material (e.g., glass or appropriate plastic) that can be tightly sealed.[8] The container must be in good condition, free of leaks or defects.

Step 2: Accumulation and Storage

Causality: Safe temporary storage is crucial to prevent fires, spills, and exposure. This compound is a flammable liquid with a flashpoint that necessitates strict control of ignition sources.

Protocol:

  • Labeling: Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name "1-(Trimethylsilyl)-2-methoxy-5-methylbenzene," and a clear indication of its hazards (e.g., Flammable, Toxic).[4]

  • Storage Location: Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area.[8]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[5] It must be kept away from heat, sparks, open flames, and any other potential ignition sources.[2][8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding at least 110% of the volume of the largest container to manage potential leaks.

Step 3: Managing Spills and Contaminated Materials

Causality: Spills present an immediate inhalation, fire, and exposure risk. A prepared response is critical to mitigate these dangers safely. The use of non-sparking tools is mandatory due to the flammability of the vapor.[8]

Protocol:

  • Evacuate and Ventilate: If a spill occurs, evacuate non-essential personnel. Ensure the area is well-ventilated, and work upwind of the spill if possible.[8]

  • Control Ignition Sources: Immediately eliminate all ignition sources from the area.[8][9]

  • Containment: Cover drains to prevent environmental release.

  • Absorption: For small spills, carefully cover and absorb the liquid with an inert, non-combustible absorbent material such as Chemizorb®, dry sand, or diatomite.[5] Do not use combustible materials like paper towels without first using an absorbent.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into the designated hazardous waste container.[8]

  • Decontamination: Clean the affected area thoroughly. All materials used for cleanup (absorbents, gloves, etc.) are also considered hazardous waste and must be placed in the same container.[4]

Step 4: Arranging for Final Disposal

Causality: Federal and local regulations mandate that hazardous waste be transported, treated, and disposed of by licensed professionals at an approved Treatment, Storage, and Disposal Facility (TSDF).[6] This ensures the material is handled in a way that minimizes risk to public health and the environment.

Protocol:

  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures. This typically involves contacting the EHS or Safety department.

  • Engage a Certified Waste Vendor: Your EHS department will coordinate with a licensed hazardous waste disposal company. This vendor is equipped to handle transportation and disposal in compliance with Department of Transportation (DOT) and EPA regulations.[6]

  • Prepare for Pickup: Ensure the waste container is properly sealed and labeled. Your EHS representative will assist with completing the necessary hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[6]

  • Container Decontamination: Once emptied by the vendor, a container that held this hazardous waste must still be managed properly. It can often be disposed of as regular trash only if all waste has been removed, the container is triple-rinsed (with the rinsate collected as hazardous waste), and all hazardous labels are defaced.[4][10] Alternatively, and often more simply, dispose of the empty, unrinsed container through your hazardous waste vendor.

Disposal Workflow: From Spill to Final Disposition

The following diagram outlines the decision-making process for handling a spill of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, ensuring a safe and compliant response.

Spill_Response_Workflow Workflow for Spill & Disposal of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small & Manageable Spill assess->small_spill Safe to handle internally large_spill Large or Uncontrolled Spill (Fire/Injury Risk) assess->large_spill Beyond lab capability ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Area Alert EHS/Emergency Services large_spill->evacuate disposal Arrange for Pickup by Certified Waste Vendor via EHS evacuate->disposal EHS manages professional cleanup ventilate Ensure Ventilation Eliminate Ignition Sources ppe->ventilate contain Contain Spill (Use Absorbent Dikes, Cover Drains) ventilate->contain absorb Absorb with Inert Material (e.g., Chemizorb®, Sand) contain->absorb collect Collect Contaminated Material (Use Non-Sparking Tools) absorb->collect waste_container Place in Labeled Hazardous Waste Container collect->waste_container store Store Waste Container in Designated Accumulation Area waste_container->store decontaminate Decontaminate Spill Area & Equipment decontaminate->waste_container Cleanup materials also hazardous store->disposal

Caption: Spill response and disposal decision tree.

References

  • Safety Data Sheet for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene. (2026). Sigma-Aldrich.

  • Safety Data Sheet for 1,2,3-Trimethoxy-5-methylbenzene. (2026). ChemScene.

  • Safety Data Sheet for 2-Methyl-1,4-bis(trimethylsiloxy)benzene. (2025). Fisher Scientific.

  • How to dispose of silicone fluid 500 safely? (2025). Deep Sea.

  • Safety Data Sheet for Benzene, 1,2,4-trimethyl-. (2025). Fisher Scientific.

  • Safety Data Sheet for Flammable Liquid Mixture. (2016). Airgas.

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.

  • MegaFLOC 891 Safety Data Sheet. (2015). MegaFLOC.

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

  • Safety Data Sheet for Toluene. (2015). OSHA.

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency.

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023). eCFR.

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Handling

Personal protective equipment for handling 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene

As a Senior Application Scientist, I approach the handling of specialized organosilanes not just as a regulatory requirement, but as a mechanistic chemical challenge. 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (an aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized organosilanes not just as a regulatory requirement, but as a mechanistic chemical challenge. 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene (an aryl trimethylsilane derivative) presents a unique intersection of hazards: the lipophilicity of a silane coupled with the combustibility and reactivity of an activated anisole ring.

To ensure laboratory safety and operational integrity, this guide transcends standard Safety Data Sheets (SDS) by explaining the causality behind each safety protocol, providing you with a self-validating system for chemical handling.

Chemical Profile & Mechanistic Risk Assessment

Understanding the molecular behavior of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene is critical for predictive safety.

  • Lipophilicity & Dermal Absorption: The bulky trimethylsilyl (TMS) group significantly increases the lipophilicity of the anisole core. This enhances the rate of dermal absorption, meaning that direct skin contact bypasses natural moisture barriers, leading to rapid defatting and potential systemic absorption .

  • Vapor Dynamics & Flammability: Like most substituted anisoles, it generates vapors that are heavier than air (Vapor Density > 1). These vapors can accumulate in low-lying areas or closed systems, posing a severe ignition risk if electrostatic discharge occurs during liquid transfer .

  • Chemical Reactivity: While the TMS group is relatively stable under neutral conditions, the electron-rich aromatic ring (activated by the ortho-methoxy and meta-methyl groups) is highly susceptible to electrophilic attack. It must be strictly segregated from strong oxidizing agents to prevent exothermic degradation .

Quantitative Hazard Data (Analog Proxy)

Data extrapolated from closely related structural analogs (e.g., TMS-anisole derivatives) to guide operational parameters .

PropertyEstimated ValueOperational Implication
Density ~0.958 g/mL at 25 °CFloats on water; aqueous suppression of fires/spills is ineffective.
Flash Point > 110 °C (Closed Cup)Combustible liquid; requires grounding to prevent static ignition.
Vapor Density > 1.0 (Air = 1)Vapors accumulate in low areas; requires active lower-level ventilation.
Solubility Insoluble in waterRequires organic solvents for equipment cleaning; dictates waste segregation.

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for handling lipophilic organosilanes. The following PPE matrix is engineered to counteract the specific penetration mechanics of this compound.

PPE CategorySpecificationMechanistic Causality
Hand Protection Nitrile Rubber (≥0.4 mm thickness) or Fluorinated RubberPrevents permeation of the lipophilic TMS group. Thin gloves will swell and degrade, leading to chemical breakthrough and skin defatting .
Eye Protection Tightly sealed chemical goggles (EN 166 / ANSI Z87.1)Protects against aerosolized droplets; anisole derivatives cause severe corneal irritation and lipid disruption in the eye .
Body Protection Flame-retardant, antistatic lab coatMitigates static discharge risks, preventing the localized ignition of combustible heavy vapors .
Respiratory NIOSH-approved organic vapor cartridge (Type A, Brown)Required if handled outside a fume hood. Filters heavier-than-air vapors that cause central nervous system depression (dizziness, drowsiness) .

Standard Operating Procedure: Dispensing & Reaction Setup

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Environmental Validation

  • Fume Hood Verification: Ensure the chemical fume hood displays a continuous face velocity of 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a tissue test to confirm inward directional airflow before opening the primary chemical container.

  • Static Hazard Mitigation: Ground and bond all metal receiving vessels.

    • Validation: Use a multimeter to confirm continuity (<10 ohms) between the dispensing vessel and the receiving container to prevent static sparking .

Phase 2: Dispensing Protocol 3. Inert Purging: Purge the receiving Schlenk flask or reactor with dry Argon or Nitrogen for 5 minutes.

  • Causality: While not violently reactive with moisture like chlorosilanes, the methoxy-activated aromatic ring and silane group benefit from an inert atmosphere to prevent gradual oxidative degradation .
  • Volume Transfer: Use a PTFE-lined or glass gas-tight syringe for transfer.
  • Causality: Avoid standard polypropylene syringes with rubber gaskets. The lipophilic anisole core acts as a solvent, rapidly swelling and degrading the elastomer, which leads to immediate seal failure and leaks .

Phase 3: Post-Handling & Quenching 5. Equipment Decontamination: Rinse all syringes and glassware with a compatible halogen-free solvent (e.g., ethyl acetate or acetone) before exposing them to aqueous cleaning baths. 6. Waste Segregation: Transfer all rinses to a designated "Halogen-Free Organic Waste" carboy.

  • Validation: Ensure the waste carboy is stored in a secondary containment tray, strictly segregated from strong oxidizers or acidic waste streams, which could trigger an exothermic cleavage of the methoxy group .

Operational Workflow & Spill Response

Workflow A Pre-Operation: Verify Fume Hood & PPE B Ground & Bond Receiving Vessels A->B C Dispense Chemical (Non-Sparking Tools) B->C D Spill Occurs? C->D E Evacuate & Remove Ignition Sources D->E Yes G Routine Reaction Execution D->G No F Absorb with Vermiculite (No Water) E->F H Dispose as Halogen-Free Organic Waste F->H Contained G->H Completion

Operational workflow and emergency spill response for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene.

Emergency Spill Response Plan

In the event of a breach outside of primary containment, execute the following steps immediately:

  • Immediate Action: Evacuate personnel from the immediate vicinity. Eliminate all ignition sources (turn off hot plates, stirrers, and unplug non-explosion-proof electronics).

  • Containment (The "No Water" Rule): Do NOT use water. Because the chemical's density is ~0.958 g/mL, it will float and rapidly spread across the water's surface, exponentially increasing the vaporization area and fire risk . Apply a non-combustible, inert absorbent material (e.g., vermiculite, dry sand, or a proprietary organosilane spill kit) .

  • Collection: Use non-sparking scoops (e.g., PTFE or brass) to transfer the absorbed mixture into a DOT-approved, sealable polyethylene waste container.

  • Disposal Classification: Label the container strictly as "Halogen-Free Organic Waste - Combustible."

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